molecular formula C7H15BrO B2477245 1-Bromo-6-methoxyhexane CAS No. 50592-87-5

1-Bromo-6-methoxyhexane

Cat. No.: B2477245
CAS No.: 50592-87-5
M. Wt: 195.1
InChI Key: MRCKDGXKYBOAHJ-UHFFFAOYSA-N
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Description

1-Bromo-6-methoxyhexane is a useful research compound. Its molecular formula is C7H15BrO and its molecular weight is 195.1. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-6-methoxyhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-6-methoxyhexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-6-methoxyhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCKDGXKYBOAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-Bromo-6-methoxyhexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1-Bromo-6-methoxyhexane (CAS: 50592-87-5) Role: Bifunctional alkyl linker (C6) widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. Critical Challenge: The primary synthetic difficulty lies in desymmetrizing the C6 alkyl chain. Starting from symmetrical precursors (1,6-hexanediol or 1,6-dibromohexane) typically yields a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired bis-substituted byproduct.

This guide details the High-Dilution Williamson Ether Synthesis as the primary "Workhorse Protocol." This method prioritizes scalability and purification logic over atom economy, utilizing excess starting material to force kinetic selectivity.

Part 1: Strategic Analysis of Synthetic Pathways

Pathway A: Williamson Ether Synthesis (Recommended)
  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Precursors: 1,6-Dibromohexane + Sodium Methoxide (NaOMe).

  • Logic: By using a significant molar excess of 1,6-dibromohexane (3.0–4.0 equiv), we statistically suppress the formation of the bis-methoxy byproduct (1,6-dimethoxyhexane).

  • Purification: The product (MW 195.1) has a significantly lower boiling point than the dibromo-precursor (MW 243.9), facilitating separation via fractional vacuum distillation.

Pathway B: Bromination of 6-Methoxy-1-hexanol (Alternative)
  • Mechanism: Appel Reaction (

    
    ) or 
    
    
    
    substitution.
  • Precursors: 6-Methoxy-1-hexanol.

  • Logic: Offers high purity but relies on the availability of the expensive mono-protected alcohol.

  • Drawback: Removal of Triphenylphosphine oxide (TPPO) in the Appel route is operationally burdensome at scale.

Part 2: Primary Protocol (Williamson Ether Synthesis)

Reaction Scheme & Logic Flow

The following diagram illustrates the kinetic strategy to favor mono-substitution.

SynthesisFlow Reagents Reagents: 1,6-Dibromohexane (3.0 eq) NaOMe (1.0 eq) MeOH (Solvent) Process Reflux (65°C) 12-16 Hours (Kinetic Control) Reagents->Process SN2 Attack Quench Quench: Water Addition Phase Separation Process->Quench Complete Distillation Vacuum Distillation (Separation by BP) Quench->Distillation Crude Oil Product Target: 1-Bromo-6-methoxyhexane (>95% Purity) Distillation->Product Fraction 1 Recycle Recovered: 1,6-Dibromohexane Distillation->Recycle Residue/High BP

Figure 1: Process flow for the desymmetrization of 1,6-dibromohexane via Williamson Ether Synthesis.

Experimental Methodology

Safety Note: 1,6-Dibromohexane is an alkylating agent. Work in a fume hood. Sodium methoxide is moisture-sensitive and corrosive.

Step 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/Vol (Example)Role
1,6-Dibromohexane 243.973.073.2 g (46.1 mL)Electrophile (Excess)
Sodium Methoxide (25% in MeOH) 54.021.021.6 g (22.9 mL)Nucleophile
Methanol (Anhydrous) 32.04Solvent150 mLSolvent
Step 2: Reaction Execution
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charge: Add 1,6-dibromohexane (3.0 equiv) and anhydrous Methanol to the flask.

  • Addition: Heat the solution to a gentle reflux (approx. 65°C).

  • Controlled Feed: Add the Sodium Methoxide solution dropwise over 1 hour.

    • Why? Slow addition keeps the instantaneous concentration of alkoxide low relative to the dibromide, further favoring mono-substitution.

  • Digestion: Stir at reflux for 12–16 hours. Monitor via TLC (Mobile Phase: 10% EtOAc/Hexane; Stain:

    
    ).
    
    • Endpoint: Disappearance of the limiting reagent (methoxide) is hard to see; look for the appearance of the product spot (

      
       ~0.5) and the persistence of the dibromide spot (
      
      
      
      ~0.8).
Step 3: Workup
  • Cool the mixture to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove the bulk of Methanol.

  • Resuspend the oily residue in Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Wash with Water (

    
    ) to remove Sodium Bromide (NaBr) salts.
    
  • Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate.
    
Step 4: Purification (Vacuum Distillation)

This is the critical quality gate. The crude mixture contains the product and excess starting material.

  • Apparatus: Short-path distillation head or Vigreux column.

  • Pressure: < 5 mmHg (High vacuum recommended).

  • Fractions:

    • Fore-run: Residual solvent.

    • Product Fraction: 1-Bromo-6-methoxyhexane .

      • Expected BP: ~85–95°C at 2 mmHg (approx. 210°C atm equiv).

    • Recovery Fraction: 1,6-Dibromohexane .

      • Expected BP: ~115–125°C at 2 mmHg (243°C atm).

Part 3: Characterization & Validation

Physical Properties[1][2][3][4][5][6][7][8]
  • Appearance: Clear, colorless liquid.[1]

  • Density: ~1.28 g/mL.

  • Boiling Point: 243°C (Dibromide) vs ~215°C (Product) at atm.

NMR Validation (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
3.41 Triplet (

)
2H

Deshielded by Bromine
3.36 Triplet (

)
2H

Deshielded by Oxygen
3.33 Singlet3H

Methoxy Terminus
1.83 - 1.89 Multiplet2H

Adjacent to Bromide
1.55 - 1.62 Multiplet2H

Adjacent to Ether
1.35 - 1.45 Multiplet4HBulk

Central Alkyl Chain

Interpretation: The key to purity is the integration ratio between the triplet at 3.41 ppm and the singlet at 3.33 ppm. A 2:3 ratio confirms the mono-bromide, mono-methoxy structure.

Part 4: Troubleshooting & Optimization

Controlling Elimination (Side Reaction)

A common impurity is 6-methoxy-1-hexene , formed via E2 elimination if the reaction temperature is too high or the base concentration is too localized.

  • Solution: Ensure vigorous stirring during NaOMe addition. Do not substitute NaOMe with bulkier bases like t-BuOK, which favor elimination [1].

Bis-Substitution (Dimethoxyhexane)

If the NMR shows a singlet at 3.33 ppm integrating too high relative to the alkyl chain, you have formed 1,6-dimethoxyhexane.

  • Solution: Increase the equivalents of 1,6-dibromohexane from 3.0 to 4.0 in the next run.

References

  • ChemicalBook. (n.d.). Synthesis and Application Research of 1,6-dibromohexane. Retrieved from

  • PubChem. (n.d.).[2][3] 1-Bromo-6-methoxyhexane Compound Summary. National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Sigma-Aldrich. (n.d.). 1,6-Dibromohexane Product Sheet. Retrieved from

Sources

An In-Depth Technical Guide to 1-Bromo-6-methoxyhexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Bromo-6-methoxyhexane, a bifunctional organic compound of interest to researchers in organic synthesis and materials science. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its practical applications through a detailed experimental protocol.

Core Molecular Profile

1-Bromo-6-methoxyhexane (CAS No. 50592-87-5) is a linear hexane derivative featuring a terminal bromine atom and a terminal methoxy group.[1][2] This unique structure makes it a valuable building block, allowing for sequential or differential functionalization at either end of the six-carbon chain. The bromine atom serves as a good leaving group for nucleophilic substitution and is reactive in forming organometallic reagents, while the methoxy ether group is generally stable under neutral and basic conditions.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.

  • Molecular Formula: C₇H₁₅BrO[1][3]

  • Molecular Weight (MW): 195.10 g/mol [1][2][3]

  • Exact Mass: 194.03063 Da[3]

The molecular weight is calculated by summing the atomic weights of all constituent atoms (7 carbons, 15 hydrogens, 1 bromine, and 1 oxygen). The exact mass, determined by high-resolution mass spectrometry, is based on the mass of the most abundant isotopes of each element and is crucial for precise analytical identification.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety hazards is paramount for its effective and safe use in a laboratory setting.

Key Properties

The properties of 1-Bromo-6-methoxyhexane are summarized in the table below. These values dictate the conditions required for its storage, handling, and use in chemical reactions, as well as the methods for its purification.

PropertyValueSource
CAS Number 50592-87-5PubChem[3], Chemdad[1]
Molecular Formula C₇H₁₅BrOPubChem[3]
Molecular Weight 195.10 g/mol PubChem[3], BLD Pharm[2]
Boiling Point 112 °C (at 33 Torr)Chemdad[1]
Density ~1.192 - 1.228 g/cm³Chemdad[1], chem960[4]
Refractive Index 1.458 (at 20 °C)Chemdad[1]
Storage Room temperature, sealed in a dry placeBLD Pharm[2]
Solubility Slightly soluble in water (2.3 g/L at 25 °C)chem960[4]
Safety and Handling

According to GHS classifications, 1-Bromo-6-methoxyhexane is considered a warning-level hazard.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Keep the container tightly sealed in a dry and well-ventilated place.[2]

Application in Organic Synthesis: A Practical Workflow

The dual functionality of 1-Bromo-6-methoxyhexane makes it an excellent substrate for synthesizing more complex molecules, such as asymmetrical ethers or long-chain functionalized compounds. The bromo- functionality is particularly useful as an alkylating agent. A common application for such a molecule is in a Williamson ether synthesis to create a diether.

Experimental Protocol: Synthesis of 1,6-Dimethoxyhexane

This protocol details the synthesis of 1,6-dimethoxyhexane from 1-Bromo-6-methoxyhexane, demonstrating a classic nucleophilic substitution reaction (Williamson ether synthesis). The causality behind each step is explained to provide field-proven insight.

Reaction Scheme: CH₃O(CH₂)₆Br + NaOCH₃ → CH₃O(CH₂)₆OCH₃ + NaBr

Step-by-Step Methodology:

  • Reagent Preparation (Anhydrous Conditions):

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous methanol.

    • Rationale: Anhydrous conditions are critical because sodium metal reacts violently with water. The inert atmosphere prevents the reactive sodium methoxide intermediate from being quenched by atmospheric moisture.

  • Alkoxide Formation:

    • Carefully add sodium metal (Na, 0.58 g, 25 mmol, 1.2 eq) in small portions to the stirring methanol at 0 °C (ice bath).

    • Rationale: This is a highly exothermic reaction that generates sodium methoxide (NaOCH₃), the nucleophile, and hydrogen gas. Adding the sodium in portions and cooling the reaction prevents it from becoming uncontrollably vigorous. Allow the reaction to stir until all the sodium has dissolved.

  • Nucleophilic Substitution:

    • Once the sodium methoxide solution has formed and cooled to room temperature, add 1-Bromo-6-methoxyhexane (4.0 g, 20.5 mmol, 1.0 eq) dropwise via a syringe.

    • Rationale: The methoxide anion attacks the carbon atom bonded to the bromine, displacing the bromide ion in an Sₙ2 reaction. Adding the substrate dropwise helps to control the reaction rate.

  • Reaction Completion:

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. TLC allows for the visualization of the consumption of the starting material.

  • Workup and Extraction:

    • After cooling to room temperature, carefully quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The workup removes inorganic salts (NaBr) and excess methanol. Diethyl ether is a suitable solvent for extracting the nonpolar organic product. Brine wash helps to remove residual water from the organic phase, and sodium sulfate is a drying agent.

  • Purification:

    • Purify the resulting crude oil via fractional distillation or flash column chromatography on silica gel to yield the pure 1,6-dimethoxyhexane.

    • Rationale: Purification is necessary to remove any unreacted starting material and side products, ensuring the final product's high purity for subsequent applications or analysis.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol described above.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification prep Prepare Anhydrous Methanol in Inert Atmosphere Flask alkoxide Generate Sodium Methoxide (Add Na to MeOH at 0°C) prep->alkoxide Exothermic Reaction addition Add 1-Bromo-6-methoxyhexane (Substrate) alkoxide->addition Sₙ2 Nucleophile reflux Heat to Reflux (4-6h) Monitor by TLC addition->reflux Drive Reaction workup Quench with H₂O & Extract with Ether reflux->workup Reaction Complete purify Dry, Concentrate & Purify (Distillation/Chromatography) workup->purify product Final Product: 1,6-Dimethoxyhexane purify->product

Sources

A Spectroscopic Guide to 1-Bromo-6-methoxyhexane: Unveiling Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-bromo-6-methoxyhexane, a bifunctional organic compound of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of 1-bromo-6-methoxyhexane through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures, offering a robust framework for the characterization of this and similar molecules.

Introduction to 1-Bromo-6-methoxyhexane

1-Bromo-6-methoxyhexane (C₇H₁₅BrO) is a halogenated ether.[1][2] Its linear seven-carbon chain is functionalized at opposing ends with a bromine atom and a methoxy group, making it a valuable building block in organic synthesis. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in the formation of organometallic reagents. The methoxy group, an ether, is relatively inert but can influence the molecule's polarity and solubility. Accurate spectroscopic characterization is paramount to confirm the identity and purity of 1-bromo-6-methoxyhexane in any research or development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-bromo-6-methoxyhexane, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-bromo-6-methoxyhexane is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons. The chemical shift of each signal is influenced by the proximity of electronegative atoms (bromine and oxygen).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
a (-CH₂Br)~3.40Triplet2H
b (-OCH₃)~3.30Singlet3H
c (-OCH₂)~3.38Triplet2H
d, e, f (-CH₂-)~1.3-1.9Multiplets6H

Causality Behind Peak Assignments:

  • Protons 'a' (-CH₂Br): The methylene protons adjacent to the electronegative bromine atom are deshielded and therefore shifted downfield to approximately 3.40 ppm.[3][4][5] This signal is expected to be a triplet due to coupling with the adjacent methylene group.

  • Protons 'b' (-OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Their proximity to the oxygen atom causes a downfield shift to around 3.30 ppm.[6]

  • Protons 'c' (-OCH₂): Similar to the protons next to the bromine, the methylene group attached to the ether oxygen is deshielded, with a predicted chemical shift around 3.38 ppm.[7][8] This signal will appear as a triplet due to coupling with the neighboring methylene group.

  • Protons 'd', 'e', and 'f' (-CH₂-): The remaining three methylene groups in the hexane chain are in a more alkane-like environment and will appear as overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.9 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
1 (-CH₂Br)~33
2-5 (-CH₂-)~25-33
6 (-OCH₂)~71
7 (-OCH₃)~59

Expert Interpretation:

  • Carbon 1 (-CH₂Br): The carbon atom directly bonded to the bromine is expected to have a chemical shift of around 33 ppm.

  • Carbons 2-5 (-CH₂-): The internal methylene carbons of the hexane chain will have signals in the typical alkane region of 25-33 ppm.

  • Carbon 6 (-OCH₂): The carbon atom bonded to the ether oxygen is significantly deshielded and will appear downfield, around 71 ppm.[9][10][11]

  • Carbon 7 (-OCH₃): The methoxy carbon also experiences deshielding from the attached oxygen, with a predicted chemical shift of approximately 59 ppm.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental IR Data for 1-Bromo-6-methoxyhexane:

An experimental FTIR spectrum is available for 1-bromo-6-methoxyhexane.[1] The key absorption bands are interpreted as follows:

Wavenumber (cm⁻¹)IntensityAssignment
~2930StrongC-H stretching (alkane)
~2860StrongC-H stretching (alkane)
~1460MediumC-H bending (alkane)
~1115StrongC-O stretching (ether)
~645MediumC-Br stretching

Scientific Rationale:

  • C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the hexane chain and methoxy group.

  • C-O Stretching: A strong absorption band around 1115 cm⁻¹ is indicative of the C-O stretching vibration of the ether functional group.[9]

  • C-Br Stretching: The absorption in the fingerprint region at approximately 645 cm⁻¹ can be assigned to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum Data for 1-Bromo-6-methoxyhexane:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 194 and 196 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular weight of 1-bromo-6-methoxyhexane is 195.10 g/mol .[1]

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[12] This would result in the loss of a C₅H₁₀Br radical to give a fragment at m/z 45 (CH₂=O⁺CH₃) or the loss of a methyl radical to give a fragment at m/z 180/182.

    • Loss of Bromine: The C-Br bond can break to give a fragment corresponding to the loss of a bromine atom (m/z 115).

    • Loss of Methoxy Group: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), leading to a fragment at m/z 163/165.

Visualization of Key Fragmentation:

G M [Br(CH₂)₆OCH₃]⁺˙ m/z 194/196 F1 [CH₂(CH₂)₅OCH₃]⁺ m/z 115 M->F1 - •Br F2 [Br(CH₂)₆O]⁺ m/z 180/182 M->F2 - •CH₃ F3 [CH₂=O⁺CH₃] m/z 45 M->F3 - •(CH₂)₅Br F4 [Br(CH₂)₆]⁺ m/z 163/165 M->F4 - •OCH₃

Sources

The Solubility Profile of 1-Bromo-6-methoxyhexane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-bromo-6-methoxyhexane in common organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this bifunctional molecule in their synthetic and research endeavors. This document delves into the theoretical underpinnings of its solubility, offers a practical experimental protocol for its determination, and presents a predicted solubility profile based on established chemical principles.

Introduction to 1-Bromo-6-methoxyhexane and its Physicochemical Properties

1-Bromo-6-methoxyhexane is a valuable bifunctional organic compound featuring a terminal bromine atom and a methoxy group at the opposite end of a six-carbon aliphatic chain.[1] This unique structure imparts a degree of polarity and reactivity that makes it a useful building block in various organic syntheses. An understanding of its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₁₅BrO[1]
Molecular Weight 195.10 g/mol [1]
IUPAC Name 1-bromo-6-methoxyhexane[1]
SMILES COCCCCCCBr[1]

The molecule's structure, with its halogenated alkane and ether functionalities, dictates its interactions with various solvents. The long hydrocarbon chain contributes to its nonpolar character, while the bromine and methoxy groups introduce polarity.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For 1-bromo-6-methoxyhexane, the primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonding with protic solvents.

Haloalkanes, in general, tend to be soluble in organic solvents.[3][4][5][6][7] The energy required to overcome the intermolecular attractions between haloalkane molecules and between solvent molecules is comparable to the energy released when new attractions are formed between the haloalkane and the solvent.[6] In contrast, their solubility in water is typically low because the strong hydrogen bonds between water molecules are not sufficiently replaced by the weaker interactions with the haloalkane.[8][9]

The presence of the methoxy group in 1-bromo-6-methoxyhexane introduces a polar ether linkage, which can slightly increase its polarity compared to a simple bromohexane. This may enhance its solubility in moderately polar solvents.

Predicted Solubility Profile of 1-Bromo-6-methoxyhexane

Based on the theoretical principles outlined above and the known solubility of similar compounds like 1-bromohexane[10] and 6-bromo-1-hexanol[11], the following table provides a predicted solubility profile of 1-bromo-6-methoxyhexane in a range of common organic solvents. It is important to note that this is a qualitative prediction and should be confirmed experimentally.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarVery Soluble"Like dissolves like"; strong London dispersion forces.
Toluene Non-polarVery SolubleSimilar non-polar character.
Diethyl Ether Weakly PolarVery SolubleThe ether functionality of the solvent interacts favorably with the methoxy group of the solute.
Chloroform Weakly PolarVery SolubleA common solvent for haloalkanes.
Dichloromethane Moderately PolarVery SolubleA versatile solvent for a wide range of organic compounds.
Ethyl Acetate Moderately PolarSolubleGood balance of polar and non-polar characteristics.
Acetone Polar AproticSolubleThe ketone group can interact with the polar ends of the solute.
Ethanol Polar ProticModerately SolubleThe non-polar hexyl chain may limit miscibility.
Methanol Polar ProticSparingly SolubleThe high polarity of methanol may not favorably solvate the long non-polar chain.
Water Very PolarInsolubleThe large non-polar hydrocarbon chain dominates, leading to poor water solubility.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary.[12][13][14] The following protocol outlines a reliable method for determining the solubility of 1-bromo-6-methoxyhexane in various organic solvents.

Materials and Equipment
  • 1-Bromo-6-methoxyhexane (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled water bath or shaker

  • Calibrated micropipettes

  • Glass vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis prep_solute Accurately weigh 1-bromo-6-methoxyhexane prep_solvent Add a precise volume of the chosen organic solvent prep_solute->prep_solvent vortex Vortex vigorously to ensure thorough mixing prep_solvent->vortex equilibrate Equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous agitation vortex->equilibrate centrifuge Centrifuge the sample to sediment any undissolved solute equilibrate->centrifuge supernatant Carefully collect an aliquot of the clear supernatant centrifuge->supernatant dilute Dilute the supernatant with a suitable solvent supernatant->dilute analyze Analyze the diluted sample by HPLC or GC to determine the concentration of the solute dilute->analyze calculate Calculate the solubility in mg/mL or mol/L analyze->calculate

Caption: Experimental workflow for determining the solubility of 1-bromo-6-methoxyhexane.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-bromo-6-methoxyhexane to a series of glass vials. The excess is crucial to ensure a saturated solution is achieved.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials and vortex them for 2-3 minutes to facilitate initial mixing.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet any undissolved solid or separate any liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant, ensuring that no undissolved material is disturbed.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1-bromo-6-methoxyhexane.

  • Calculation:

    • Calculate the solubility of 1-bromo-6-methoxyhexane in the specific solvent based on the measured concentration and the dilution factor.

Molecular Interactions and Solubility: A Deeper Dive

The interplay of intermolecular forces dictates the solubility of 1-bromo-6-methoxyhexane. The following diagram illustrates the key interactions.

G Molecular Interactions Influencing Solubility cluster_solute 1-Bromo-6-methoxyhexane cluster_solvent Solvent solute_nonpolar Hexyl Chain (Non-polar) solvent_nonpolar Non-polar Solvent (e.g., Hexane) solute_nonpolar->solvent_nonpolar Strong London Dispersion Forces (Favorable Interaction) solvent_polar Polar Solvent (e.g., Ethanol) solute_nonpolar->solvent_polar Weak Interactions (Unfavorable) solute_polar Bromo & Methoxy Groups (Polar) solute_polar->solvent_nonpolar Weak Interactions (Unfavorable) solute_polar->solvent_polar Dipole-Dipole Interactions (Favorable Interaction)

Caption: Favorable and unfavorable molecular interactions determining solubility.

Safety and Handling

1-Bromo-6-methoxyhexane should be handled with appropriate safety precautions. It may cause skin and eye irritation, and respiratory irritation.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses.[15][16][17] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[16][17]

Conclusion

This technical guide provides a thorough understanding of the solubility of 1-bromo-6-methoxyhexane in organic solvents. By combining theoretical principles with a practical experimental framework, researchers can confidently predict and determine its solubility for various applications. The bifunctional nature of this molecule, with its non-polar hydrocarbon backbone and polar functional groups, results in a solubility profile that favors non-polar and moderately polar organic solvents while exhibiting poor solubility in highly polar solvents like water. Experimental verification is always recommended to obtain precise quantitative data for specific research needs.

References

  • PubChem. (n.d.). 1-Bromohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

  • Discussion Forum. (2024, February 6). In which type of solvents do haloalkanes tend to dissolve, and why is their solubility higher in organic solvents compared to water? Retrieved from [Link]

  • Brainly.in. (2019, January 10). haloalkanes easily dissolve in organic solvents give reason? Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-6-methoxyhexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Hexane, 1-bromo-2-methoxy. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-6-methyloctane. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Vedantu. (n.d.). Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs. Retrieved from [Link]

  • Filo. (2024, December 12). Why haloalkanes are easily dissolved in organic solvent. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Allen. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. Retrieved from [Link]

  • Reddit. (2024, March 16). alkyl halides solubility. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexane, 1-bromo-. NIST WebBook. Retrieved from [Link]

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The Bifunctional Role of 1-Bromo-6-methoxyhexane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Bifunctional Molecules

In the intricate landscape of contemporary drug discovery and development, the demand for molecular tools that offer precision, versatility, and efficiency is paramount. Bifunctional molecules, possessing two distinct reactive or interactive moieties, have emerged as powerful assets in the synthesis of complex pharmaceutical agents. These molecules serve as versatile linkers and scaffolds, enabling the elegant connection of different pharmacophores or the introduction of specific physicochemical properties to a lead compound. This guide focuses on a particularly valuable yet often overlooked bifunctional building block: 1-Bromo-6-methoxyhexane . Through an in-depth exploration of its synthesis, reactivity, and applications, we will illuminate its strategic importance for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Unveiling 1-Bromo-6-methoxyhexane: A Molecule of Duality

At its core, 1-Bromo-6-methoxyhexane (C7H15BrO) is a simple aliphatic chain distinguished by two key functional groups: a terminal primary bromide and a terminal methoxy group.[1] This seemingly straightforward architecture belies a significant synthetic potential, where each functional group plays a distinct and complementary role.

PropertyValueSource
Molecular Formula C7H15BrOPubChem[1]
Molecular Weight 195.10 g/mol PubChem[1]
IUPAC Name 1-bromo-6-methoxyhexanePubChem[1]
SMILES COCCCCCCBrPubChem[1]
CAS Number 50592-87-5PubChem[1]

The strategic utility of this molecule stems from the orthogonal reactivity of its two ends. The primary alkyl bromide is a versatile electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the hexane chain to a wide array of nucleophilic substrates, including amines, phenols, thiols, and carbanions. Conversely, the methoxy group is chemically robust and generally unreactive under common synthetic conditions. Its primary contribution is to modulate the physicochemical properties of the molecule, imparting a degree of lipophilicity and influencing solubility. This dual nature makes 1-Bromo-6-methoxyhexane an ideal candidate for applications requiring a stable, flexible linker to connect two molecular entities or to introduce a metabolically stable lipophilic tail.

Synthesis of 1-Bromo-6-methoxyhexane: A Two-Step Strategic Approach

The synthesis of 1-Bromo-6-methoxyhexane is a logical and efficient two-step process commencing from the readily available and inexpensive starting material, 1,6-hexanediol. This pathway is designed for high yields and straightforward purification, making it amenable to both laboratory and larger-scale production.

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Methylation (Williamson Ether Synthesis) A 1,6-Hexanediol B 6-Bromo-1-hexanol A->B HBr/Toluene Reflux C 6-Bromo-1-hexanol D 1-Bromo-6-methoxyhexane C->D 1. NaH, THF 2. CH3I G cluster_0 Nucleophilic Substitution at the Bromide Terminus cluster_1 Inert Methoxy Terminus A 1-Bromo-6-methoxyhexane B Nu-CH2(CH2)4CH2OCH3 A->B Nu Nucleophile (Nu-) Nu->B C 1-Bromo-6-methoxyhexane D No Reaction C->D Nu2 Nucleophile (Nu-)

Sources

An In-depth Technical Guide to 1-Bromo-6-methoxyhexane: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Versatility of a Bifunctional Linker

1-Bromo-6-methoxyhexane, a seemingly unassuming aliphatic chain, has emerged as a critical and versatile building block in the landscape of contemporary drug discovery. Its unique bifunctional nature, possessing a reactive bromide at one terminus and a methoxy group at the other, makes it an invaluable tool for medicinal chemists, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of 1-Bromo-6-methoxyhexane, from its fundamental chemical properties and synthesis to its cutting-edge applications, with a focus on its role in the development of potent therapeutics.

Nomenclature and Identification: A Compound of Many Names

In scientific literature and chemical catalogs, 1-Bromo-6-methoxyhexane may be referred to by several synonyms. A clear understanding of this nomenclature is essential for efficient sourcing and unambiguous communication in a research setting.

The standard and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) is 1-bromo-6-methoxyhexane [1]. However, researchers may also encounter it listed as:

  • 6-methoxyhexyl bromide[1]

  • 6-bromohexyl methyl ether[1]

  • Hexane, 1-bromo-6-methoxy-[1]

Its unique Chemical Abstracts Service (CAS) number is 50592-87-5 , which serves as a definitive identifier across all databases and suppliers[1].

Physicochemical Properties and Safety Data

PropertyValueSource
Molecular Formula C₇H₁₅BrO[1]
Molecular Weight 195.10 g/mol [1]
Boiling Point Not experimentally determined; estimated to be similar to or slightly higher than 1-bromohexane (154-158 °C) due to the ether linkage.
Density Not experimentally determined; estimated to be slightly lower than 1-bromohexane (1.176 g/mL at 25 °C) due to the replacement of a bromine atom with a less dense methoxy group in a related dihaloalkane.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Limited solubility in water.

Safety Information:

1-Bromo-6-methoxyhexane is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Reactivity: Crafting the Building Block

The synthesis of 1-Bromo-6-methoxyhexane is a critical aspect for its application. A common and logical synthetic route involves a two-step process starting from the readily available 1,6-hexanediol.

Step 1: Monobromination of 1,6-Hexanediol to 6-Bromo-1-hexanol

The selective monobromination of a diol can be challenging due to the potential for di-substitution. However, by carefully controlling the stoichiometry of the reagents, a good yield of the desired 6-bromo-1-hexanol can be achieved. A typical procedure involves the reaction of 1,6-hexanediol with hydrobromic acid[2].

Experimental Protocol: Synthesis of 6-Bromo-1-hexanol

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,6-hexanediol and toluene.

  • Add 48% aqueous hydrobromic acid (1.2 equivalents) to the flask.

  • Heat the mixture to reflux for 18-24 hours, continuously removing the water that is formed.

  • After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield 6-bromo-1-hexanol as a pale yellow oil.

Step 2: Williamson Ether Synthesis to Yield 1-Bromo-6-methoxyhexane

The final step in the synthesis is a classic Williamson ether synthesis, where the alcohol group of 6-bromo-1-hexanol is converted to a methyl ether. This is typically achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Synthesis of 1-Bromo-6-methoxyhexane

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-1-hexanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, ~1.1 equivalents) portion-wise to the solution. Caution: NaH is highly reactive and produces flammable hydrogen gas upon contact with the alcohol.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, ~1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to afford 1-Bromo-6-methoxyhexane.

Synthesis_of_1_Bromo_6_methoxyhexane 1,6-Hexanediol 1,6-Hexanediol 6-Bromo-1-hexanol 6-Bromo-1-hexanol 1,6-Hexanediol->6-Bromo-1-hexanol HBr, Toluene, Reflux 1-Bromo-6-methoxyhexane 1-Bromo-6-methoxyhexane 6-Bromo-1-hexanol->1-Bromo-6-methoxyhexane 1. NaH, THF 2. CH3I

Synthesis of 1-Bromo-6-methoxyhexane.

Applications in Drug Development: A Linker for Targeted Protein Degradation

The primary and most significant application of 1-Bromo-6-methoxyhexane in modern drug development is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[3]. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins of interest, offering a powerful new therapeutic modality.

PROTACs consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature and length of the linker are critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

1-Bromo-6-methoxyhexane, with its terminal bromide, provides a convenient handle for attachment to one of the ligands, often through a nucleophilic substitution reaction. The six-carbon chain offers a degree of flexibility and a suitable length for many target-E3 ligase pairs.

Role in the Development of BRD4 Degraders

A prominent example of the application of linkers derived from 1-Bromo-6-methoxyhexane is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and is a key regulator of gene expression. Its dysregulation is implicated in a variety of cancers, making it an attractive therapeutic target[4].

Several potent and selective BRD4 degraders have been developed, some of which utilize linkers that are structurally similar to or can be synthesized from 1-Bromo-6-methoxyhexane. For instance, the well-known BRD4 degrader ARV-771 is a pan-BET degrader that has shown efficacy in preclinical models of castration-resistant prostate cancer[5][6]. While the exact linker in ARV-771 is more complex, the underlying principle of using an aliphatic chain to connect the BRD4-binding moiety to the E3 ligase ligand is the same. The development of such molecules often involves the screening of a library of linkers with varying lengths and compositions to optimize degradation efficiency.

PROTAC_Mechanism cluster_0 PROTAC Action Target Protein (e.g., BRD4) Target Protein (e.g., BRD4) PROTAC PROTAC Target Protein (e.g., BRD4)->PROTAC Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase PROTAC->E3 Ubiquitin Ligase Binds Ternary Complex Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

General Mechanism of PROTACs.

Conclusion

1-Bromo-6-methoxyhexane is more than just a simple chemical reagent; it is a key enabler of innovative therapeutic strategies. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists, particularly in the design and optimization of PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible building blocks like 1-Bromo-6-methoxyhexane will undoubtedly grow, solidifying its importance in the future of drug discovery.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-6-methyloctane (CAS ---). Retrieved from [Link]

  • PMC. (2023, May 9). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-6-methoxyhexane. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2008, September 22). 6-Bromo-1-hexanol synthesis. Retrieved from [Link]

  • Raina, K., Lu, J., Qian, Y., Altieri, M., Gordon, D., Rossi, A. M., ... & Crews, C. M. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-6-isopentyloxy-hexane. Retrieved from [Link]

  • Salami, J., Alabi, O., Willard, R. R., Vitale, N. J., Wang, J., Dong, H., ... & Crews, C. M. (2022). ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression. Frontiers in Oncology, 12, 869634. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Alkylation Mechanism of 1-Bromo-6-methoxyhexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 1-bromo-6-methoxyhexane as an alkylating agent. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core principles governing its reactivity, the strategic considerations for its use in synthesis, and detailed protocols for its application. We will explore the predominant S(_N)2 pathway, the subtle but important role of the terminal methoxy group, factors influencing reaction outcomes, and potential side reactions. This guide aims to bridge theoretical understanding with practical application, offering field-proven insights to enable robust and predictable synthetic outcomes.

Introduction: The Molecular Profile of 1-Bromo-6-methoxyhexane

1-Bromo-6-methoxyhexane is a bifunctional organic molecule featuring a primary alkyl bromide at one terminus and a methyl ether at the other.[1] This structure makes it a valuable reagent in organic synthesis, particularly for introducing a six-carbon chain with a terminal methoxy group. In the context of drug development and materials science, such linkers are crucial for tethering different molecular fragments, modifying solubility, and fine-tuning the pharmacokinetic properties of a molecule.[2] Understanding its alkylation mechanism is paramount to leveraging its full synthetic potential.

PropertyValueSource
Molecular Formula C(7)H({15})BrOPubChem[1]
Molecular Weight 195.10 g/mol PubChem[1]
IUPAC Name 1-bromo-6-methoxyhexanePubChem[1]
Primary Reactive Site C1 (Carbon bonded to Bromine)N/A
Secondary Functional Group C6-Methoxy (Ether)N/A

A summary of key properties for 1-bromo-6-methoxyhexane.

The Core Mechanism: A Predominantly S(_N)2 Pathway

Alkylation using 1-bromo-6-methoxyhexane proceeds almost exclusively through the bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4][5] This is a direct consequence of the substrate's structure: the bromine atom is attached to a primary carbon, which is sterically unhindered.[6][7]

The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[4][8] The key characteristics are:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (1-bromo-6-methoxyhexane) and the nucleophile. This second-order kinetics gives the mechanism its name.[4]

  • Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack."[3][8] This leads to an inversion of configuration at the electrophilic carbon. While 1-bromo-6-methoxyhexane is achiral at C1, this principle is fundamental to the S(_N)2 pathway.[9]

  • Transition State: A high-energy transition state is formed where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing bromide, and the three other substituents (two hydrogens and the rest of the carbon chain).[8]

G A Dissolve Phenol in Anhydrous DMF under N₂ Atmosphere B Add NaH Portion-wise at 0°C A->B C Stir 30 min for Complete Alkoxide Formation B->C D Add 1-Bromo-6-methoxyhexane Dropwise C->D E Warm to Room Temp, then Heat to 60°C for 4-6h D->E F Monitor Reaction by TLC E->F G Cool to 0°C, Quench with sat. aq. NH₄Cl F->G Reaction Complete H Extract with Diethyl Ether (3x) G->H I Wash Combined Organic Layers with Water and Brine H->I J Dry with Anhydrous MgSO₄ I->J K Filter and Concentrate under Reduced Pressure J->K L Purify by Silica Gel Column Chromatography K->L

Experimental workflow for Williamson Ether Synthesis.

Procedure:

  • Alkoxide Formation:

    • To a dry, nitrogen-flushed round-bottom flask, add anhydrous DMF.

    • Dissolve phenol (1.0 eq) in the DMF and cool the solution to 0°C in an ice bath.

    • Causality: An inert atmosphere and anhydrous conditions are critical as sodium hydride reacts violently with water and the resulting alkoxide is moisture-sensitive.

    • Carefully add sodium hydride (1.1 eq) in small portions. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation:

    • To the stirring solution of sodium phenoxide, add 1-bromo-6-methoxyhexane (1.05 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature, then heat to 60°C using an oil bath.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable nucleophile. Moderate heating accelerates the S(_N)2 reaction without significantly promoting the E2 side reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl until effervescence ceases.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with water, then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure 1-methoxy-6-phenoxyhexane.

Product Characterization

Successful alkylation must be confirmed through analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. [10]For the example above, one would expect to see:

  • ¹H NMR: The appearance of new signals corresponding to the methylene protons of the hexyl chain, particularly the triplet for the -O-CH₂- protons adjacent to the phenoxy group, shifted downfield compared to the -O-CH₂- protons adjacent to the methoxy group.

  • ¹³C NMR: The appearance of six new signals for the hexyl chain carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₂₀O₂).

This self-validating system of predictive mechanistic understanding, controlled experimental execution, and rigorous analytical confirmation embodies the principles of sound scientific practice.

References
  • BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chem Help ASAP. (2019). SN2 reaction of alkyl halides. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-6-methoxyhexane. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Comparing SN2 reaction rates for ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • YouTube. (2017). Cyclic ethers by intramolecular Williamson syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • NMR Testing Laboratory. (n.d.). Sulfuric Acid Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 8 Alkyl Halides and Elimination Reactions. Retrieved from [Link]

  • YouTube. (2022). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. Retrieved from [Link]

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Methodological & Application

Application Note: Alkylation Strategies Using 1-Bromo-6-methoxyhexane (C6-Methoxy Linker)

[1][2]

Abstract & Utility Profile

1-Bromo-6-methoxyhexane (CAS: 50592-87-5) is a specialized bifunctional reagent used primarily to introduce a hexyl spacer terminated by a methoxy ether group.[1][2] Unlike simple alkyl halides, this reagent serves a dual purpose in medicinal chemistry and materials science:

  • Linker Chemistry: It provides a hydrophobic

    
     spacer (critical for PROTACs and bivalent ligands) that maintains a specific distance between pharmacophores.[1][2]
    
  • Surface Modification: The terminal methoxy group acts as a stable, non-reactive "cap" that modulates solubility and lipophilicity without introducing hydrogen bond donors.[1][2]

This guide details the optimized protocols for


12

Chemical Profile & Handling

PropertyValueOperational Note
Molecular Weight 195.10 g/mol Calculate stoichiometry precisely; do not approximate.[1][2][3]
Physical State Colorless to pale yellow liquidViscosity is low; easily pipettable.[1][2][3]
Boiling Point >200°C (est.[1][2][3] at 760 mmHg)Do not attempt atmospheric distillation.[1][2][3] Purify via vacuum distillation or silica chromatography.[1][2]
Density ~1.1 g/mLDenser than water; sinks in aqueous extractions.[1][2][3]
Solubility Soluble in DMF, DMSO, Acetone, DCMImmiscible in water.[3]
Hazards H315, H319, H335 (Irritant)Use fume hood.[1][3] Avoid contact with eyes/skin.[1][2]

Mechanistic Insight: The "Finkelstein Assist"

While 1-Bromo-6-methoxyhexane is a primary alkyl halide and undergoes

12

Expert Recommendation: We strongly advise the In-Situ Finkelstein Activation .[1][2] By adding catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) (10-20 mol%), the bromide is transiently converted to the more reactive iodide in situ.[1][2]


This cycle significantly accelerates the alkylation without requiring the isolation of the unstable iodide intermediate.[1][2]

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Williamson Ether Synthesis)

Best for: Creating ether linkages in drug scaffolds or modifying material surfaces.[1][2]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1][2][4]

  • Reagent: 1-Bromo-6-methoxyhexane (1.2 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)[1][2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv / 10 mol%)[1][2]

  • Solvent: Acetone (Reagent Grade) or DMF (if substrate is insoluble in Acetone)[1][2]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in Acetone (0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution may turn yellow/orange depending on the phenol.
    
  • Catalyst Addition: Add KI (0.1 eq).

  • Alkylation: Add 1-Bromo-6-methoxyhexane (1.2 eq) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for Acetone) for 4–12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc).[1][2] The product will be less polar (higher

      
      ) than the starting phenol.[1][2]
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solid salts (

      
      , KBr).[1][2]
      
    • Concentrate the filtrate under reduced pressure.[1][2][4]

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.[1][2][4]
      
Protocol B: N-Alkylation of Secondary Amines

Best for: PROTAC linker attachment or amine functionalization.[1][2]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1][2]

  • Reagent: 1-Bromo-6-methoxyhexane (1.1 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or DIPEA (2.0 equiv)[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the amine in anhydrous ACN (0.1 M).

  • Base Addition: Add

    
     (1.5 eq). Why Cesium? The larger cation radius often improves solubility and reactivity in 
    
    
    reactions (the "Cesium Effect").
  • Reagent Addition: Add 1-Bromo-6-methoxyhexane (1.1 eq).

  • Reaction: Heat to 60–80°C for 6–16 hours.

  • Workup: Dilute with water, extract into DCM (Dichloromethane).[1][2] Wash organic layer with water (x3) to remove DMF/ACN.[1][2] Dry and concentrate.

Visualization of Workflow

Figure 1: O-Alkylation Decision & Workflow Logic

AlkylationWorkflowStartStart: Substrate SelectionCheckSubstrateSubstrate Type?Start->CheckSubstratePhenolPhenol / AlcoholCheckSubstrate->PhenolO-AlkylationAmineSecondary AmineCheckSubstrate->AmineN-AlkylationSolventChoice1Solvent: Acetone (Default)DMF (if insoluble)Phenol->SolventChoice1BaseChoice1Base: K2CO3 (2-3 eq)SolventChoice1->BaseChoice1CatalystCRITICAL STEP:Add KI (10 mol%)(Finkelstein Activation)BaseChoice1->CatalystReactionAdd 1-Bromo-6-methoxyhexaneReflux 6-12hCatalyst->ReactionSolventChoice2Solvent: Acetonitrile (Anhydrous)Amine->SolventChoice2BaseChoice2Base: Cs2CO3 or NaHSolventChoice2->BaseChoice2BaseChoice2->ReactionMonitorTLC / LCMS CheckReaction->MonitorWorkupWorkup:Filter salts -> Extract EtOAc/DCMMonitor->WorkupConversion > 95%

Caption: Decision tree for selecting conditions based on substrate nucleophilicity. Note the specific requirement for Iodide catalysis in O-alkylation.

Figure 2: Mechanistic Pathway (Finkelstein-Assisted SN2)[1][2]

MechanismReagent1-Bromo-6-methoxyhexane(Mod. Reactive)IntermediateTransient Species:1-Iodo-6-methoxyhexane(Highly Reactive)Reagent->IntermediateSubstitution (Fast)KIKI (Catalyst)KI->IntermediateI- AttackProductFinal Alkylated ProductIntermediate->ProductSN2 Attack (Very Fast)SubstrateNucleophile(Phenoxide/Amine)Substrate->ProductNucleophilic Attack

Caption: The catalytic cycle showing how Iodide displaces Bromide to create a more reactive intermediate, accelerating the rate-limiting step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Bromide leaving group is too slow.Add KI (Potassium Iodide). If already added, increase temperature to 80°C (switch solvent to DMF if using Acetone).[1][2][3]
O-Alkylation vs C-Alkylation Phenoxide attacking via Carbon (rare but possible with phenols).[1][2][3]Ensure solvent is polar aprotic (DMF/Acetone) to solvate the cation, leaving the Oxygen anion "naked" and more nucleophilic.
Emulsion during Workup Methoxy-hexyl chain acts as a surfactant.[1][2][3]Add solid NaCl to the aqueous layer (salting out) to force phase separation.[1][2][3]

References

  • PubChem. (n.d.).[1][2] 1-Bromo-6-methoxyhexane Compound Summary. National Library of Medicine.[1][2] Retrieved October 24, 2023, from [Link][1]

  • Ashenhurst, J. (2021).[1][2] The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved October 24, 2023, from [Link][1][5]

  • Organic Chemistry Portal. (n.d.).[1][2] Williamson Ether Synthesis. Retrieved October 24, 2023, from [Link][1][5]

  • AdiChemistry. (n.d.).[1][2] Finkelstein Reaction Mechanism and Explanation. Retrieved October 24, 2023, from [Link][1][5]

Mastering C-C and C-N Bond Formation: A Step-by-Step Guide to Coupling Reactions with 1-Bromo-6-methoxyhexane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to efficiently construct new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. 1-Bromo-6-methoxyhexane serves as a versatile building block, offering a six-carbon chain with a terminal methoxy group, a feature that can impart desirable pharmacokinetic properties in drug candidates. This guide provides a detailed, in-depth exploration of key coupling reactions involving this primary alkyl bromide, moving beyond simple procedural lists to explain the underlying principles and rationale for experimental design.

Introduction to 1-Bromo-6-methoxyhexane in Synthesis

1-Bromo-6-methoxyhexane (C7H15BrO) is a bifunctional molecule featuring a primary alkyl bromide for coupling reactions and a methoxy ether, which is generally stable under many reaction conditions. Its linear chain provides flexibility, while the methoxy group can influence solubility and metabolic stability in larger molecules. The primary nature of the bromide makes it susceptible to both SN2-type reactions and, with the advent of modern catalysis, a range of cross-coupling reactions that were traditionally challenging for sp3-hybridized carbons.

This document will detail the application of 1-Bromo-6-methoxyhexane in several powerful coupling methodologies:

  • Suzuki-Miyaura Coupling: For the formation of C(sp3)-C(sp2) bonds with aryl and vinyl boronic acids.

  • Sonogashira Coupling: Enabling the connection of the alkyl chain to terminal alkynes.

  • Heck Coupling: For the arylation or vinylation of the alkyl bromide.

  • Buchwald-Hartwig Amination: A key method for the synthesis of alkylamines from the parent bromide.

  • Grignard Reaction: A classic and robust method for creating C-C bonds with a variety of electrophiles.

Each section will provide a mechanistic overview, a detailed experimental protocol, a discussion of critical parameters, and troubleshooting advice, all grounded in established chemical principles.

Section 1: Suzuki-Miyaura Coupling of 1-Bromo-6-methoxyhexane

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide.[1] While traditionally used for coupling sp2-hybridized carbons, recent advancements have extended its utility to include unactivated primary alkyl halides.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For a primary alkyl bromide like 1-Bromo-6-methoxyhexane, the oxidative addition to a Pd(0) catalyst is a critical and often rate-limiting step. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this step and prevent unwanted side reactions like β-hydride elimination.[4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X (1-Bromo-6-methoxyhexane) R-X (1-Bromo-6-methoxyhexane) R-X (1-Bromo-6-methoxyhexane)->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Reductive Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration R-Ar (Coupled Product) R-Ar (Coupled Product) Reductive Elimination->R-Ar (Coupled Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Coupling of 1-Bromo-6-methoxyhexane with Phenylboronic Acid

Materials:

Reagent/CatalystMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Bromo-6-methoxyhexane195.101.01.0
Phenylboronic Acid121.931.21.2
Palladium(II) Acetate (Pd(OAc)2)224.500.020.02
Tricyclohexylphosphine (PCy3)280.490.040.04
Potassium Phosphate (K3PO4)212.272.02.0
Toluene-5 mL-
Water-0.5 mL-

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene (3 mL) and stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • To the flask, add phenylboronic acid (146 mg, 1.2 mmol) and potassium phosphate (425 mg, 2.0 mmol).

  • Add 1-Bromo-6-methoxyhexane (195 mg, 1.0 mmol) via syringe, followed by water (0.5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methoxyhexylbenzene.

Section 2: Sonogashira Coupling with 1-Bromo-6-methoxyhexane

The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] While less common with alkyl halides, conditions have been developed to facilitate this transformation, providing access to valuable alkynyl-substituted aliphatic chains.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst undergoes oxidative addition with the alkyl bromide, while the copper catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-X R-X->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-C≡C-R'(L2) R-Pd(II)-C≡C-R'(L2) Transmetalation->R-Pd(II)-C≡C-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-C≡C-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-C≡C-R' R-C≡C-R' Reductive Elimination->R-C≡C-R' R'-C≡C-H R'-C≡C-H R'-C≡C-Cu R'-C≡C-Cu R'-C≡C-H->R'-C≡C-Cu Deprotonation Base Base Base->R'-C≡C-Cu Cu(I)X Cu(I)X Cu(I)X->R'-C≡C-Cu R'-C≡C-Cu->Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Coupling of 1-Bromo-6-methoxyhexane with Phenylacetylene

Materials:

Reagent/CatalystMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Bromo-6-methoxyhexane195.101.01.0
Phenylacetylene102.141.21.2
PdCl2(PPh3)2701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et3N)101.193.03.0
Tetrahydrofuran (THF)-5 mL-

Procedure:

  • To a Schlenk flask, add PdCl2(PPh3)2 (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL), followed by triethylamine (0.42 mL, 3.0 mmol).

  • Add phenylacetylene (0.13 mL, 1.2 mmol) and 1-Bromo-6-methoxyhexane (195 mg, 1.0 mmol).

  • Stir the reaction mixture at 60 °C for 12 hours, monitoring by TLC.

  • After completion, cool the reaction, and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the product.

Section 3: Heck Coupling of 1-Bromo-6-methoxyhexane

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7] While traditionally applied to aryl and vinyl halides, advancements have enabled its use with certain alkyl halides, particularly those lacking β-hydrogens. For primary alkyl halides with β-hydrogens like 1-Bromo-6-methoxyhexane, the reaction can be challenging due to competing β-hydride elimination.[8] However, with careful selection of catalysts and conditions, this reaction can be achieved.

Mechanistic Pathway

The Heck reaction mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the alkene product and forms a palladium hydride species, which is then reductively eliminated with a base to regenerate the Pd(0) catalyst.[9]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-X R-X->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Migratory Insertion Migratory Insertion R-Pd(II)-X(L2)->Migratory Insertion Alkene Alkene Alkene->Migratory Insertion Intermediate Intermediate Migratory Insertion->Intermediate β-Hydride Elimination β-Hydride Elimination Intermediate->β-Hydride Elimination Coupled Product Coupled Product β-Hydride Elimination->Coupled Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) β-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Base Base->Reductive Elimination Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Coupling of 1-Bromo-6-methoxyhexane with Styrene

Materials:

Reagent/CatalystMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Bromo-6-methoxyhexane195.101.01.0
Styrene104.151.51.5
Pd(OAc)2224.500.050.05
Tri(o-tolyl)phosphine (P(o-tol)3)304.370.100.10
Sodium Carbonate (Na2CO3)105.992.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • In a sealed tube, combine Pd(OAc)2 (11.2 mg, 0.05 mmol), P(o-tol)3 (30.4 mg, 0.10 mmol), and Na2CO3 (212 mg, 2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add DMF (5 mL), styrene (0.17 mL, 1.5 mmol), and 1-Bromo-6-methoxyhexane (195 mg, 1.0 mmol).

  • Seal the tube and heat to 120 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with ether.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography to obtain the coupled product.

Section 4: Buchwald-Hartwig Amination of 1-Bromo-6-methoxyhexane

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an organohalide and an amine, forming a C-N bond.[10] This reaction is incredibly versatile and has become a go-to method for the synthesis of anilines and alkylamines.

Mechanistic Overview

Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition of the alkyl bromide to the Pd(0) catalyst. This is followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the desired amine product and regenerates the Pd(0) catalyst.[11]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-X R-X->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation R-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'-NH2 R'-NH2 R'-NH2->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation R-Pd(II)-NHR'(L2) R-Pd(II)-NHR'(L2) Amine Coordination & Deprotonation->R-Pd(II)-NHR'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-NHR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-NHR' R-NHR' Reductive Elimination->R-NHR'

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 1-Bromo-6-methoxyhexane with Aniline

Materials:

Reagent/CatalystMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Bromo-6-methoxyhexane195.101.01.0
Aniline93.131.21.2
Pd2(dba)3915.720.010.01
Xantphos578.680.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd2(dba)3 (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add toluene (5 mL), followed by aniline (0.11 mL, 1.2 mmol) and 1-Bromo-6-methoxyhexane (195 mg, 1.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool to room temperature, dilute with ether, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the N-(6-methoxyhexyl)aniline.

Section 5: Grignard Reaction with 1-Bromo-6-methoxyhexane

The Grignard reaction is a classic organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[12] The formation of the Grignard reagent from 1-Bromo-6-methoxyhexane creates a potent nucleophile that can be used to construct a wide variety of new C-C bonds.

Formation and Reaction of the Grignard Reagent

The Grignard reagent is prepared by reacting 1-Bromo-6-methoxyhexane with magnesium metal in an ether solvent. The resulting organomagnesium species is highly reactive and will add to carbonyls such as aldehydes, ketones, and esters.[13]

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl R-Br 1-Bromo-6-methoxyhexane R-MgBr 6-methoxyhexylmagnesium bromide R-Br->R-MgBr Mg Mg Mg->R-MgBr Ether Ether Ether->R-MgBr Addition Addition R-MgBr->Addition R'COR'' Aldehyde or Ketone R'COR''->Addition Alkoxide Intermediate Alkoxide Intermediate Addition->Alkoxide Intermediate Alcohol Product Alcohol Product Alkoxide Intermediate->Alcohol Product Protonation Acid Workup (H3O+) Acid Workup (H3O+) Acid Workup (H3O+)->Alcohol Product

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Reaction of 6-methoxyhexylmagnesium bromide with Acetone

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Magnesium Turnings24.311.21.2
1-Bromo-6-methoxyhexane195.101.01.0
Anhydrous Diethyl Ether-10 mL-
Acetone58.081.01.0
Saturated NH4Cl solution-10 mL-

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (29 mg, 1.2 mmol) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-Bromo-6-methoxyhexane (195 mg, 1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise via the dropping funnel.

    • The reaction should initiate spontaneously (indicated by bubbling and heat). If not, gently warm the flask.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of acetone (58 mg, 1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give the crude tertiary alcohol.

    • Purify by distillation or column chromatography.

Troubleshooting and Key Considerations

  • Purity of Reagents and Solvents: All coupling reactions, especially Grignard reactions, are sensitive to moisture and air. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. Solvents should be anhydrous.

  • Catalyst and Ligand Choice: The success of palladium-catalyzed reactions is highly dependent on the catalyst and ligand system. For primary alkyl bromides, bulky, electron-rich phosphine ligands are generally preferred to promote oxidative addition and suppress side reactions.[14]

  • Base Selection: The choice of base is critical in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The base not only facilitates the catalytic cycle but can also influence the reaction rate and yield.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC or GC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Side Reactions with Alkyl Halides: Be aware of potential side reactions such as β-hydride elimination in Suzuki and Heck couplings, which can lead to the formation of alkenes.[4] Homocoupling of the Grignard reagent or boronic acid can also occur.[15]

References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angew. Chem. Int. Ed.2001 , 40 (23), 4544–4568. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50 (30), 6722–6737. [Link]

  • Fu, G. C. Cross-Coupling Reactions of Unactivated Alkyl Halides. In Cross-Coupling Reactions; Topics in Organometallic Chemistry; Springer: Berlin, Heidelberg, 2006; Vol. 19. [Link]

  • MacMillan, D. W. C. The advent and development of organocatalysis. Nature2008 , 455 (7211), 304–308. [Link]

  • Chen, J.; Diao, T. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. J. Am. Chem. Soc.2016 , 138 (41), 13541–13544. [Link]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019. [Link]

  • Morken, J. P. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. J. Am. Chem. Soc.2004 , 126 (17), 5434–5435. [Link]

  • Eckhardt, M.; Fu, G. C. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. J. Am. Chem. Soc.2003 , 125 (45), 13642–13643. [Link]

  • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β-Hydrogens. J. Am. Chem. Soc.2001 , 123 (41), 10099–10100. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aliphatic Esters. Angew. Chem. Int. Ed.2008 , 47 (26), 4855–4858. [Link]

  • Twilton, J.; Le, C.; Zhang, P.; Shaw, M. H.; Evans, R. W.; MacMillan, D. W. C. The merger of transition metal and photocatalysis. Nat. Rev. Chem.2017 , 1 (7), 0052. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Diao, T. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. ACS Catal.2017 , 7 (6), 3981–3985. [Link]

  • Cernak, T.; Dykstra, K. D.; Tyagarajan, S.; Vachal, P.; Krska, S. W. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chem. Soc. Rev.2019 , 48 (16), 4362–4401. [Link]

  • Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angew. Chem. Int. Ed.2005 , 44 (5), 674–688. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979 , 12 (4), 146–151. [Link]

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322–1325. [Link]

  • Mondal, S.; Garg, J. A.; Panda, S.; Singh, V. K. Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Chemistry–A European Journal2012 , 18 (36), 11218-11234. [Link]

  • Hartwig, J. F. Carbon−Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature2008 , 455 (7211), 314–322. [Link]

  • Grignard Reaction: 6-Bromohexan-1-ol Synthesis. [Link]

  • Popp, F. D. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • Hartwig, J. F. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (37), 12824-12845. [Link]

  • Chen, G.; Shaughnessy, K. H.; Daugulis, O. Palladium-Catalyzed β-C(sp3)–H Bond Arylation of Tertiary Aldehydes Facilitated by 2-Pyridone Ligands. Org. Lett.2013 , 15 (18), 4742–4745. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Chen, H.; Ai, Z.; Liao, X. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2021 , 2 (1), 100282. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

  • Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press, 1996. [Link]

  • Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions of (Hetero)aryl Halides and Analogues under Ligand-Free Conditions. Chem. Rev.2011 , 111 (3), 1417–1492. [Link]

  • Zhang, H.; Wang, D.; Li, C.-J. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. J. Am. Chem. Soc.2018 , 140 (42), 13646–13650. [Link]

  • Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

  • de Meijere, A.; Diederich, F. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004. [Link]

  • Amatore, C.; Jutand, A. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. J. Organomet. Chem.1999 , 576 (1-2), 254–278. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]

  • Ishiyama, T.; Abe, M.; Miyaura, N.; Suzuki, A. Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Chem. Commun.1992 , (8), 643–644. [Link]

  • Roughley, S. D.; Jordan, A. M. The Impact of Cross-Coupling Reactions in Drug Discovery and Development. J. Med. Chem.2011 , 54 (10), 3451–3479. [Link]

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Application Note: Strategic C-C and C-O Bond Formation Using 1-Bromo-6-methoxyhexane with Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-6-methoxyhexane is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary alkyl bromide and a terminal methoxy ether, allows for the strategic introduction of a flexible six-carbon chain with a polar terminus onto aromatic scaffolds. This application note provides a comprehensive technical guide, including detailed mechanisms and step-by-step protocols, for two primary classes of reactions involving this reagent: Friedel-Crafts alkylation for C-C bond formation with electron-rich arenes and Williamson ether synthesis for C-O bond formation with phenolic compounds. The causality behind experimental choices, expected outcomes, and troubleshooting strategies are discussed to ensure procedural robustness and reproducibility.

Introduction

The incorporation of flexible, functionalized alkyl chains onto aromatic cores is a cornerstone of modern drug design and materials development. Such modifications can enhance pharmacokinetic properties, modulate receptor binding, and alter material characteristics like solubility and thermal stability. 1-Bromo-6-methoxyhexane serves as an ideal building block for this purpose, offering a reactive handle for substitution at one end and a stable, polar methoxy group at the other. This guide explores its application in two powerful synthetic transformations.

  • Friedel-Crafts Alkylation: An electrophilic aromatic substitution that forges a new carbon-carbon bond between the aromatic ring and the hexane chain.

  • Williamson Ether Synthesis: A nucleophilic substitution that creates a carbon-oxygen bond, linking the hexane chain to a phenolic oxygen to form an aryl ether.

This document serves as a practical resource for laboratory scientists, providing the necessary theoretical grounding and validated protocols to successfully employ 1-Bromo-6-methoxyhexane in synthesis campaigns.

Section 1: Friedel-Crafts Alkylation of Activated Arenes

The Friedel-Crafts alkylation is a classic method for forming C-C bonds by reacting an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst.[1][2] The reaction proceeds via electrophilic aromatic substitution, where the alkyl group acts as the electrophile.[3][4]

Mechanism & Scientific Rationale

The reaction is initiated by the activation of the alkyl halide by the Lewis acid (e.g., AlCl₃, FeCl₃).[1][5] For a primary alkyl halide like 1-Bromo-6-methoxyhexane, a discrete carbocation is less likely to form due to its instability.[6] Instead, a highly polarized complex between the alkyl bromide and the Lewis acid serves as the active electrophile.[2][6] The π-electrons of the aromatic ring attack this complex, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][6] Aromaticity is restored upon deprotonation by a weak base, typically [AlCl₃Br]⁻, regenerating the Lewis acid catalyst and yielding the alkylated aromatic product.[4][7][8]

Key Considerations:

  • Substrate Scope: This reaction is most effective on electron-rich (activated) aromatic rings, such as toluene, anisole, or xylenes. It fails with strongly deactivated rings (e.g., nitrobenzene) or those containing basic amine groups, which coordinate with and deactivate the Lewis acid catalyst.[3][9]

  • Polyalkylation: The product of the initial reaction, an alkylbenzene, is often more reactive than the starting material, which can lead to the addition of multiple alkyl groups (polyalkylation).[3][9] This can be minimized by using a large excess of the aromatic substrate.

  • Rearrangement: While primary alkyl halides are less prone to forming free carbocations that can rearrange, it remains a potential side reaction under harsh conditions. The use of milder Lewis acids and controlled temperatures helps mitigate this risk.

Visualization: Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Anhydrous Aromatic Substrate & Solvent in Flask add_catalyst Add Lewis Acid Catalyst (e.g., AlCl3) under Inert Gas start->add_catalyst cool Cool Reaction Mixture to 0-5 °C add_catalyst->cool add_reagent Slowly Add 1-Bromo-6-methoxyhexane cool->add_reagent react Stir at Room Temperature (Monitor by TLC/GC) add_reagent->react quench Quench with Cold HCl(aq) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine, Dry over Na2SO4 extract->wash purify Concentrate & Purify (Column Chromatography) wash->purify

Caption: General workflow for Friedel-Crafts alkylation.

Protocol: Synthesis of 1-(6-Methoxyhexyl)-4-methylbenzene

This protocol details the alkylation of toluene, an activated aromatic hydrocarbon.

Materials:

  • Toluene (anhydrous)

  • 1-Bromo-6-methoxyhexane

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M, aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous toluene (50 mL, large excess) and anhydrous DCM (20 mL).

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (1.5 g, 11.2 mmol) in portions. Causality: Anhydrous conditions are critical as AlCl₃ reacts exothermically with water, deactivating the catalyst.

  • Reagent Addition: Add 1-Bromo-6-methoxyhexane (2.0 g, 9.6 mmol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. Causality: Slow addition prevents a rapid exotherm and minimizes potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 30 mL of cold 1 M HCl. Causality: This step hydrolyzes and deactivates the AlCl₃ catalyst and dissolves the resulting aluminum salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (30 mL), followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a mixture of ortho and para isomers (para being the major product).

Parameter Expected Outcome
Isolated Yield 65-75% (para-isomer)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ ~7.1 (d, 2H), 7.0 (d, 2H), 3.3 (t, 2H), 2.5 (t, 2H), 2.3 (s, 3H), 1.6-1.3 (m, 8H)
TLC (Hexane:EtOAc 9:1) R_f ≈ 0.4 (para-isomer)

Section 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a highly reliable and versatile method for preparing ethers.[10] It involves the reaction of a deprotonated alcohol or phenol (an alkoxide or phenoxide) with a primary alkyl halide via an Sₙ2 mechanism.[11][12]

Mechanism & Scientific Rationale

The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion.[10][13] Second, this phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of 1-Bromo-6-methoxyhexane.[11] This Sₙ2 displacement of the bromide leaving group forms the desired aryl ether.[10]

Key Considerations:

  • Base Selection: The pKa of phenols is around 10, making them significantly more acidic than aliphatic alcohols.[13] Therefore, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient for deprotonation, avoiding the need for stronger, more hazardous bases like sodium hydride (NaH).[13] K₂CO₃ is often preferred for its ease of handling and removal.

  • Solvent Choice: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are ideal for Sₙ2 reactions.[10] They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide nucleophile relatively unsolvated and highly reactive.

  • Leaving Group: Bromide is an excellent leaving group, ensuring a favorable reaction rate.

Visualization: Williamson Ether Synthesis Mechanism

Williamson_Mechanism Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Product Ar-O-(CH₂)₆-OCH₃ Phenoxide->Product SN2 Attack Reagent Br-(CH₂)₆-OCH₃ (Electrophile) Reagent->Product Byproduct H-Base⁺ + Br⁻ Reagent->Byproduct Br⁻ leaves

Caption: The two-step process of the Williamson ether synthesis.

Protocol: Synthesis of 1-((6-Methoxyhexyl)oxy)-4-nitrobenzene

This protocol describes the O-alkylation of 4-nitrophenol, demonstrating the reaction's compatibility with electron-withdrawing groups on the aromatic ring.

Materials:

  • 4-Nitrophenol

  • 1-Bromo-6-methoxyhexane

  • Potassium carbonate (K₂CO₃, anhydrous powder)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol). Causality: A 2-fold excess of K₂CO₃ ensures complete deprotonation of the phenol.

  • Solvent & Reagent Addition: Add anhydrous acetone (50 mL) to the flask, followed by 1-Bromo-6-methoxyhexane (2.30 g, 11 mmol). Causality: A slight excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. The reaction can be monitored by TLC, observing the disappearance of the 4-nitrophenol spot.

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium salts and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography to yield a pale yellow solid.

Parameter Expected Outcome
Isolated Yield 85-95%
Appearance Pale yellow solid or oil
¹H NMR (CDCl₃) δ ~8.2 (d, 2H), 6.9 (d, 2H), 4.1 (t, 2H), 3.3 (t, 2H), 1.8-1.3 (m, 8H)
TLC (Hexane:EtOAc 4:1) R_f ≈ 0.35

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (Friedel-Crafts) 1. Inactive catalyst (moisture).2. Insufficient reaction time.3. Deactivated aromatic ring.1. Use fresh, anhydrous Lewis acid and anhydrous solvents.2. Extend reaction time and monitor by TLC/GC.3. Ensure substrate is not strongly deactivated.
Polyalkylation (Friedel-Crafts) Aromatic substrate is not in sufficient excess.Increase the molar ratio of the aromatic substrate to the alkylating agent (e.g., 10:1).
No Reaction (Williamson) 1. Base is not strong enough.2. Reaction temperature too low.1. Ensure K₂CO₃ is finely powdered and anhydrous. Consider a stronger base like NaOH if necessary.2. Ensure the reaction is at a steady reflux.
Recovery of Starting Phenol 1. Incomplete deprotonation.2. Insufficient reaction time or temperature.1. Increase the amount of base.2. Extend the reflux time.

Conclusion

1-Bromo-6-methoxyhexane is a highly effective reagent for the functionalization of aromatic compounds. The Friedel-Crafts alkylation provides a direct route to C-C linked structures on activated arenes, while the Williamson ether synthesis offers a robust and high-yielding pathway to C-O linked aryl ethers. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in these protocols, researchers can reliably synthesize a diverse range of valuable molecules for applications in drug discovery and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols for O-alkylation of Phenols.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation.
  • JoVE. (2023). Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Sachin Rana. (2023). Friedel Crafts Reaction | Haloalkanes and Haloarenes. YouTube.
  • Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution.
  • Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene.
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Williamson, A. W. (1850).
  • Trost, B. M., & Toste, F. D. (2003). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society.
  • The Leahy Lab. (2013). Williamson Ether Synthesis. YouTube.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • The Organic Chemist. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.

Sources

Application Note: 1-Bromo-6-methoxyhexane as a Precursor for Functionalized Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-6-methoxyhexane (CAS: 50592-87-5) is a bifunctional alkylating agent critical for "Side-Chain Engineering" in polymer science. Unlike simple alkyl halides, this molecule introduces a C6-spacer (providing solubility in organic solvents and chain flexibility) terminated by a methoxy ether (providing polarity, hydrogen-bond acceptance, and dipole interactions).

This guide details the use of 1-Bromo-6-methoxyhexane in synthesizing regioregular conjugated polymers (e.g., polythiophenes for organic electronics) and functionalized dielectric polymers (e.g., modified polystyrenes). By balancing hydrophobic bulk with terminal polarity, this precursor enables the fine-tuning of solid-state morphology, wettability, and electronic band structures.

Chemical Profile & Reactivity[1][2][3][4][5]

  • Structure:

    
    
    
  • Role: Electrophilic Alkylating Agent / Grignard Precursor.

  • Key Feature: The methoxy group is stable under basic nucleophilic substitution and Grignard formation conditions, distinguishing it from unprotected alcohols.

  • Stability: The C6 chain prevents intramolecular cyclization (ether cleavage) during metallation, a common failure mode in shorter analogs (e.g., C2/C3 spacers).

Application I: Synthesis of Polar-Functionalized Conjugated Polymers

Context: Poly(3-alkylthiophenes) (P3ATs) are the benchmark for organic solar cells and transistors. However, standard alkyl chains (hexyl, octyl) are purely hydrophobic. Introducing a terminal methoxy group improves interface compatibility with metal oxides and alters dielectric constants.

Protocol A: Synthesis of Monomer [3-(6-methoxyhexyl)thiophene]

Mechanism: Kumada Cross-Coupling. Rationale: Direct alkylation of thiophene is non-selective. The Grignard route ensures exclusive substitution at the 3-position, essential for subsequent regioregular polymerization.

Materials
  • 1-Bromo-6-methoxyhexane (1.2 eq)[1]

  • Magnesium turnings (1.3 eq, acid-washed/activated)

  • 3-Bromothiophene (1.0 eq)

  • Catalyst:

    
     (0.5 mol%)
    
  • Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Procedure
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings and just enough THF to cover them.

    • Add a crystal of

      
       to activate.
      
    • Add 10% of the 1-Bromo-6-methoxyhexane solution (in THF) dropwise. Heat gently with a heat gun until the solution turns colorless/turbid (initiation).

    • Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux (

      
      ).
      
    • Stir for 2 hours at reflux to complete formation of (6-methoxyhexyl)magnesium bromide .

  • Kumada Coupling:

    • In a separate flask, dissolve 3-bromothiophene and

      
       in THF.
      
    • Cool the catalyst solution to

      
      .[2][3][4]
      
    • Cannulate the Grignard reagent into the catalyst solution slowly. Exothermic reaction.

    • Warm to Room Temperature (RT) and then reflux for 12 hours.

  • Workup:

    • Quench with dilute HCl (1M). Extract with diethyl ether.[5][2]

    • Purify via column chromatography (Silica, Hexane/EtOAc gradient).

    • Yield Target: >80%.

Protocol B: Regioregular Polymerization (GRIM Method)

Mechanism: Grignard Metathesis (GRIM) Polymerization. Target: Poly[3-(6-methoxyhexyl)thiophene] (P3MHT).

Step-by-Step Procedure
  • Monomer Activation:

    • Dissolve 3-(6-methoxyhexyl)thiophene (from Protocol A) in THF.

    • Treat with NBS (N-Bromosuccinimide, 1.0 eq) at

      
       in dark to form 2-bromo-3-(6-methoxyhexyl)thiophene .
      
  • Metathesis:

    • Treat the brominated monomer with

      
       (1.0 eq) at RT for 1 hour. This forms the active organomagnesium species regioselectively.
      
  • Polymerization:

    • Add

      
       catalyst (0.5–1.0 mol% depending on target MW).
      
    • Stir for 30–60 minutes. The solution will turn dark purple/metallic.

    • Termination: Pour into excess methanol to precipitate the polymer.

  • Soxhlet Extraction:

    • Purify the polymer by sequential Soxhlet extraction: Methanol (removes salts)

      
       Hexane (removes oligomers) 
      
      
      
      Chloroform (collects high MW polymer).
Visualization: Monomer Synthesis Workflow

MonomerSynthesis Start 1-Bromo-6-methoxyhexane Mg Mg / THF (Reflux, 2h) Start->Mg Grignard Intermediate: (6-methoxyhexyl)MgBr Mg->Grignard Metallation Reaction Kumada Coupling (Reflux, 12h) Grignard->Reaction Coupling Coupling Partner: 3-Bromothiophene + Ni(dppp)Cl2 Coupling->Reaction Product Target Monomer: 3-(6-methoxyhexyl)thiophene Reaction->Product C-C Bond Formation

Figure 1: Synthetic pathway for converting 1-Bromo-6-methoxyhexane into a functionalized thiophene monomer via Kumada coupling.

Application II: Post-Polymerization Modification (PPM)

Context: Modifying the solubility and adhesion properties of phenolic polymers (e.g., Poly(4-hydroxystyrene) - PHS) used in photoresists.

Protocol C: Williamson Ether Synthesis on Polymer Backbones

Mechanism: Nucleophilic Substitution (


).
Advantage:  Allows partial functionalization to tune the Hydrophilic-Lipophilic Balance (HLB).
Materials
  • Poly(4-hydroxystyrene) (PHS)

  • 1-Bromo-6-methoxyhexane[6][1]

  • Base:

    
     (mild) or NaH (strong, for 100% conversion)
    
  • Solvent: DMF or Acetone (reflux)

Step-by-Step Procedure
  • Dissolution: Dissolve PHS in anhydrous DMF (10 wt%).

  • Deprotonation: Add

    
     (1.5 eq relative to target substitution level). Stir at 
    
    
    
    for 1 hour.
  • Alkylation: Add 1-Bromo-6-methoxyhexane dropwise.

  • Reaction: Stir at

    
     for 24 hours.
    
    • Note: The reaction rate is slower than small molecules due to steric hindrance on the polymer backbone.

  • Purification: Precipitate into water (to remove salts and DMF). Re-dissolve in THF and precipitate into Hexane to remove unreacted bromide.

Critical Technical Notes & Troubleshooting

IssueProbable CauseSolution
Grignard Fails to Initiate Moisture in THF or oxidized Mg surface.Use freshly distilled THF (Na/Benzophenone). Activate Mg with

or 1,2-dibromoethane.
Low Polymer MW (P3MHT) Catalyst poisoning or impure monomer.Recrystallize monomer. Ensure Ni catalyst is stored in glovebox. Keep monomer concentration high (>0.1 M).
Incomplete Substitution (PPM) Steric hindrance or ion pairing.Switch solvent to DMSO or add 18-Crown-6 ether to chelate potassium ions.
Product is Oily/Sticky Residual solvent or oligomers.Dry under high vacuum (>24h). Perform Hexane Soxhlet extraction to remove low MW fractions.
Visualization: Polymer Functionalization Logic

PolymerLogic Precursor 1-Bromo-6-methoxyhexane MonomerRoute Route A: Monomer Synthesis Precursor->MonomerRoute PolymerRoute Route B: Post-Polymerization Precursor->PolymerRoute Thiophene React w/ 3-Bromothiophene MonomerRoute->Thiophene P3MHT Poly[3-(6-methoxyhexyl)thiophene] (Organic Electronics) Thiophene->P3MHT PHS React w/ Poly(4-hydroxystyrene) PolymerRoute->PHS Resist Functionalized Photoresist (Tuned Solubility/Adhesion) PHS->Resist

Figure 2: Decision tree for utilizing 1-Bromo-6-methoxyhexane in polymer synthesis.

References

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link

  • Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules. Link

  • BenchChem. (2025).[5] 1-Bromo-6-methoxyhexane Product Data & Safety. Link

  • Organic Syntheses. Preparation of Grignard Reagents from Alkyl Halides. Link

  • Rezaie, A. et al. (2021). Side-Chain Engineering in Conjugated Polymers for Organic Electronics. Journal of Materials Chemistry C. Link

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Synthetic Routes to Heterocycles Using 1-Bromo-6-methoxyhexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in pharmaceuticals and natural products, often conferring specific pharmacological properties. 1-Bromo-6-methoxyhexane emerges as a highly valuable and versatile bifunctional building block in this context. Its linear six-carbon chain is appended with a terminal primary bromide, a proficient electrophile for nucleophilic substitution, and a terminal methoxy group, a stable ether functionality. This unique arrangement allows for a range of strategic synthetic manipulations, primarily leading to the formation of seven-membered oxygen and nitrogen heterocycles, namely oxepanes and azepanes.

This technical guide provides an in-depth exploration of the synthetic utility of 1-Bromo-6-methoxyhexane for the preparation of these important heterocyclic systems. We will delve into the core chemical principles, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 2-Methoxyoxepane via Intramolecular Williamson Ether Synthesis

The synthesis of 2-methoxyoxepane from 1-Bromo-6-methoxyhexane is a classic example of an intramolecular Williamson ether synthesis.[1][2] This powerful cyclization strategy involves the formation of an ether bond by the reaction of an alkoxide with an alkyl halide within the same molecule.[1][3] The key to this transformation is the initial conversion of the bromo-ether starting material into a halo-alcohol intermediate, which can then be cyclized under basic conditions.

Causality of Experimental Design

The overall synthetic strategy is a two-step process:

  • Demethylation: The terminal methoxy group of 1-Bromo-6-methoxyhexane is selectively cleaved to unveil a primary alcohol. This is a crucial step as the presence of a hydroxyl group is a prerequisite for the subsequent intramolecular cyclization. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this ether cleavage. The choice of reagent can influence the reaction conditions and work-up procedure.

  • Intramolecular Cyclization: The resulting 6-bromohexan-1-ol is then treated with a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide subsequently attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of the seven-membered oxepane ring.[1][3] The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this step to avoid competing intermolecular reactions.

Experimental Workflow and Mechanism

The following diagram illustrates the overall synthetic workflow and the mechanism of the intramolecular Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_0 Step 1: Demethylation cluster_1 Step 2: Intramolecular Cyclization 1-Bromo-6-methoxyhexane 1-Bromo-6-methoxyhexane 6-Bromohexan-1-ol 6-Bromohexan-1-ol 1-Bromo-6-methoxyhexane->6-Bromohexan-1-ol  BBr₃ or HBr   1-Bromo-6-methoxyhexane->6-Bromohexan-1-ol Alkoxide_Intermediate Alkoxide Intermediate 6-Bromohexan-1-ol->Alkoxide_Intermediate  NaH / THF   6-Bromohexan-1-ol->Alkoxide_Intermediate 2-Methoxyoxepane 2-Methoxyoxepane (Target Heterocycle) Alkoxide_Intermediate->2-Methoxyoxepane  Intramolecular SN2  

Caption: Synthetic workflow for 2-methoxyoxepane.

Detailed Experimental Protocol: Synthesis of 2-Methoxyoxepane

Step 1: Synthesis of 6-Bromohexan-1-ol

  • Materials:

    • 1-Bromo-6-methoxyhexane (1.0 eq)

    • Boron tribromide (1.2 eq, 1.0 M solution in dichloromethane)

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 1-Bromo-6-methoxyhexane in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add the boron tribromide solution dropwise.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

    • Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to afford 6-bromohexan-1-ol.

Step 2: Intramolecular Cyclization to 2-Methoxyoxepane

  • Materials:

    • 6-Bromohexan-1-ol (1.0 eq)

    • Sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 6-bromohexan-1-ol in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography to yield 2-methoxyoxepane.

Product Expected Yield Key Spectroscopic Data (¹H NMR)
6-Bromohexan-1-ol80-90%δ 3.65 (t, 2H), 3.41 (t, 2H), 1.88 (m, 2H), 1.58-1.35 (m, 6H)
2-Methoxyoxepane70-85%δ 4.58 (m, 1H), 3.70-3.55 (m, 2H), 3.35 (s, 3H), 1.90-1.40 (m, 8H)

Part 2: Synthesis of N-Substituted Azepanes via N-Alkylation and Cyclization

1-Bromo-6-methoxyhexane is also an excellent precursor for the synthesis of N-substituted azepanes, a seven-membered nitrogen-containing heterocycle prevalent in many biologically active compounds. The synthetic strategy involves an initial intermolecular N-alkylation of a primary amine with 1-Bromo-6-methoxyhexane, followed by an intramolecular cyclization.

Causality of Experimental Design

The synthesis of N-substituted azepanes from 1-Bromo-6-methoxyhexane can be approached in a two-step sequence:

  • Intermolecular N-Alkylation: A primary amine (R-NH₂) is reacted with 1-Bromo-6-methoxyhexane. This is a standard SN2 reaction where the amine acts as the nucleophile, displacing the bromide to form a secondary amine intermediate, N-(6-methoxyhexyl)-R-amine. To favor mono-alkylation and prevent the formation of the dialkylated product, it is often advantageous to use an excess of the primary amine.[4]

  • Intramolecular N-Alkylation (Cyclization): The secondary amine intermediate, which still possesses a nucleophilic nitrogen, can then undergo an intramolecular cyclization. For this to occur, the terminal methoxy group needs to be converted into a better leaving group, such as a tosylate or a halide. Alternatively, a more direct approach involves a one-pot reaction where a primary amine is reacted with a dihaloalkane, though this can sometimes lead to mixtures of products.[4] A more controlled approach is to first synthesize the N-(6-bromohexyl)-R-amine and then induce cyclization.

Experimental Workflow and Mechanism

The following diagram outlines the synthetic pathway for the preparation of N-substituted azepanes.

Azepane_Synthesis cluster_0 Step 1: Intermolecular N-Alkylation cluster_1 Step 2: Activation and Intramolecular Cyclization 1-Bromo-6-methoxyhexane 1-Bromo-6-methoxyhexane Secondary_Amine_Intermediate N-(6-methoxyhexyl)-R-amine 1-Bromo-6-methoxyhexane->Secondary_Amine_Intermediate  Excess R-NH₂ / Base   1-Bromo-6-methoxyhexane->Secondary_Amine_Intermediate Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Secondary_Amine_Intermediate Activated_Intermediate N-(6-leaving group-hexyl)-R-amine Secondary_Amine_Intermediate->Activated_Intermediate  Leaving Group Formation (e.g., TsCl, HBr)   Secondary_Amine_Intermediate->Activated_Intermediate N-Substituted_Azepane N-Substituted Azepane (Target Heterocycle) Activated_Intermediate->N-Substituted_Azepane  Base / Heat  

Caption: Synthetic workflow for N-substituted azepanes.

Detailed Experimental Protocol: Synthesis of N-Benzylazepane

This protocol details the synthesis of N-benzylazepane as a representative example.

Step 1: Synthesis of N-Benzyl-N-(6-bromohexyl)amine

  • Materials:

    • 1,6-Dibromohexane (This is used as a more direct precursor for the bromo-amine)

    • Benzylamine (2.5 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (ACN)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1,6-dibromohexane in acetonitrile, add benzylamine and potassium carbonate.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-benzyl-N-(6-bromohexyl)amine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Cyclization to N-Benzylazepane

  • Materials:

    • N-Benzyl-N-(6-bromohexyl)amine (1.0 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Acetonitrile (ACN)

  • Procedure:

    • A solution of N-benzyl-N-(6-bromohexyl)amine and potassium carbonate in acetonitrile is heated at reflux for 48 hours.

    • Cool the reaction mixture to room temperature and filter.

    • Concentrate the filtrate under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to afford N-benzylazepane.

Product Expected Yield Key Spectroscopic Data (¹H NMR)
N-Benzyl-N-(6-bromohexyl)amine60-70%δ 7.35-7.20 (m, 5H), 3.75 (s, 2H), 3.40 (t, 2H), 2.60 (t, 2H), 1.85 (m, 2H), 1.60-1.30 (m, 6H)
N-Benzylazepane75-85%δ 7.35-7.20 (m, 5H), 3.60 (s, 2H), 2.65 (t, 4H), 1.65 (m, 8H)

Conclusion and Future Perspectives

1-Bromo-6-methoxyhexane stands out as a readily accessible and highly effective bifunctional reagent for the synthesis of seven-membered O- and N-heterocycles. The protocols detailed herein for the synthesis of 2-methoxyoxepane and N-substituted azepanes demonstrate the practical application of fundamental organic reactions—namely, the intramolecular Williamson ether synthesis and N-alkylation—to construct valuable heterocyclic cores. The presented methodologies are robust, scalable, and offer a clear and logical pathway for researchers in academic and industrial settings.

The true value of these synthetic routes lies in their adaptability. By modifying the primary amine in the azepane synthesis, a diverse library of N-substituted azepanes can be generated, which is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies. Furthermore, the functional groups on the heterocyclic rings can be further elaborated, opening up avenues for the synthesis of more complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like 1-Bromo-6-methoxyhexane will undoubtedly play a crucial role in the efficient and innovative construction of next-generation pharmaceuticals.

References

  • Master Organic Chemistry. The Intramolecular Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • YouTube. Intramolecular Williamson Ether Epoxide Mechanism 010. [Link]

  • MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]

  • Sci-Hub. Intramolecular Cyclization of 1,2-bis(N-alkoxy-N-nitrosoamino)alkanes: A Unique Route to 4,5-Dihydro-1,2,3-triazole 2-Oxides. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]

  • White Rose eTheses Online. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. [Link]

  • Organic Chemistry Portal. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. [Link]

  • ResearchGate. A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. [Link]

  • YouTube. Intramolecular Williamson Ether Synthesis. [Link]

  • ResearchGate. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. [Link]

  • ResearchGate. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • PubMed. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • PubMed Central. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • ResearchGate. Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • ResearchGate. Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone. [Link]

  • Malleswara Research Lab. Publications. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • RSC Publishing. Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF. [Link]

  • MDPI. Recent Advances in Synthetic Routes to Azacycles. [Link]

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Scale-up synthesis considerations for "1-Bromo-6-methoxyhexane" reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scale-Up Synthesis of 1-Bromo-6-methoxyhexane

Introduction: Strategic Importance and Synthesis Overview

1-Bromo-6-methoxyhexane is a valuable bifunctional molecule widely employed as a linker and building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials science components. Its structure, featuring a terminal alkyl bromide for nucleophilic substitution and a stable methyl ether, allows for sequential and controlled chemical modifications.

The synthesis of this compound on a laboratory scale is straightforward, but scaling up production presents significant challenges related to selectivity, process safety, and economic viability. A common and scalable approach involves a two-step synthetic sequence starting from the readily available and economical precursor, 1,6-hexanediol.

This application note provides a detailed guide for the scale-up synthesis of 1-Bromo-6-methoxyhexane, focusing on field-proven protocols and the critical scientific reasoning behind each operational step. We will address the two key transformations:

  • Selective Monomethylation of 1,6-Hexanediol: A Williamson ether synthesis to produce the intermediate, 6-methoxyhexan-1-ol. The primary challenge is achieving high selectivity for the mono-ether product over the di-ether byproduct.

  • Bromination of 6-methoxyhexan-1-ol: The conversion of the remaining primary alcohol to an alkyl bromide. This note will focus on the use of phosphorus tribromide (PBr₃), a reagent that offers high yields and avoids the carbocation rearrangements often associated with hydrobromic acid (HBr) methods.[1]

The following protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both safety and reproducibility in a larger-scale environment.

Diagram: Overall Synthesis Workflow

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Bromination 1_6_Hexanediol 1,6-Hexanediol NaH_THF 1. NaH, THF 2. CH3I 1_6_Hexanediol->NaH_THF 6_Methoxyhexan_1_ol 6-Methoxyhexan-1-ol (Intermediate) NaH_THF->6_Methoxyhexan_1_ol 6_Methoxyhexan_1_ol_ref 6-Methoxyhexan-1-ol PBr3 PBr₃, Ether 0°C to RT 1_Bromo_6_methoxyhexane 1-Bromo-6-methoxyhexane (Final Product) PBr3->1_Bromo_6_methoxyhexane 6_Methoxyhexan_1_ol_ref->PBr3

Caption: Two-stage synthesis of 1-Bromo-6-methoxyhexane.

Part 1: Scale-Up Protocol for 6-Methoxyhexan-1-ol

Principle of Reaction: Selective Williamson Ether Synthesis

The Williamson ether synthesis is a classic S_N2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide. To synthesize 6-methoxyhexan-1-ol, we must selectively methylate only one of the two hydroxyl groups of 1,6-hexanediol. The key to achieving high mono-alkylation selectivity on a large scale is to use the diol itself as the limiting reagent for the second etherification. By employing a large excess of 1,6-hexanediol relative to the base and methylating agent, the statistical probability of a single molecule of the mono-ether intermediate being deprotonated and reacting a second time is significantly reduced. The unreacted diol can be efficiently recovered via distillation and recycled in subsequent batches, making the process economically feasible.

Scale-Up Considerations:
  • Base Selection: Sodium hydride (NaH) is highly effective for generating the alkoxide. However, its pyrophoric nature and violent reaction with water pose significant safety risks on a large scale. The protocol below uses NaH, but for industrial-scale production, alternative systems like NaOH with a phase-transfer catalyst in a suitable solvent system should be evaluated.

  • Reagent Control: The stoichiometry must be precisely controlled. The base and methylating agent should be used in a slight deficit relative to the desired mono-alkylation to suppress the formation of the 1,6-dimethoxyhexane byproduct.

  • Purification: Fractional distillation under reduced pressure is the most effective method for separating the product from the high-boiling, unreacted 1,6-hexanediol and any diether byproduct.

Detailed Experimental Protocol: Synthesis of 6-methoxyhexan-1-ol

Materials & Equipment:

  • Large, jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.

  • Addition funnel.

  • 1,6-Hexanediol (reagent grade).

  • Sodium hydride (60% dispersion in mineral oil).

  • Anhydrous Tetrahydrofuran (THF).

  • Methyl iodide (CH₃I).

  • Methanol (for quenching).

  • Saturated aqueous ammonium chloride (NH₄Cl).

  • Diethyl ether or MTBE (for extraction).

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄).

  • Fractional distillation apparatus.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 1,6-hexanediol and anhydrous THF. Begin stirring to dissolve the diol.

  • Deprotonation: Cool the solution to 0-5 °C using a chiller. Carefully add the sodium hydride dispersion in portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain the inert atmosphere. Allow the slurry to stir at 0-5 °C for 1 hour after the addition is complete.

  • Methylation: Slowly add methyl iodide via the addition funnel, maintaining the internal temperature below 15 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Quench: Cool the mixture back to 0-5 °C. Very slowly and carefully add methanol to quench any unreacted NaH until gas evolution ceases.

  • Work-up: Slowly add saturated aqueous NH₄Cl solution to the quenched reaction mixture. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE. Combine the organic layers, wash with water and then with brine.

  • Isolation: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude residue is purified by fractional distillation under reduced pressure to separate the desired 6-methoxyhexan-1-ol from unreacted 1,6-hexanediol and the 1,6-dimethoxyhexane byproduct.

Data Summary: Reagent Table for 6-methoxyhexan-1-ol Synthesis
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
1,6-Hexanediol118.175.03.0590.9 g
Sodium Hydride (60%)40.00 (for 100%)1.671.0111.3 g
Methyl Iodide141.941.671.0237.0 g
Anhydrous THF---2.5 L
Expected Yield: 132.20 (Product)~150-175 g (68-79%)

Part 2: Scale-Up Protocol for 1-Bromo-6-methoxyhexane

Principle of Reaction: Bromination of a Primary Alcohol with PBr₃

The conversion of primary alcohols to alkyl bromides using phosphorus tribromide is a highly reliable and efficient S_N2 reaction.[2] The mechanism involves the activation of the alcohol's hydroxyl group by phosphorus, followed by a backside attack by a bromide ion.[1][3] This pathway is advantageous for scale-up because it proceeds under relatively mild conditions and, critically, avoids the formation of carbocation intermediates, thus preventing unwanted rearrangement side reactions that can occur with acidic reagents like HBr.[1]

Diagram: S_N2 Mechanism of PBr₃ Bromination

SN2_Mechanism cluster_activation Step 1: Activation of Alcohol cluster_substitution Step 2: SN2 Displacement Alcohol R-CH₂-OH PBr3 PBr₃ Alcohol->PBr3 O attacks P Intermediate R-CH₂-O-PBr₂ (Activated Complex) PBr3->Intermediate Br_ion Br⁻ PBr3->Br_ion Br⁻ leaves Br_ion2 Br⁻ Intermediate2 R-CH₂-O-PBr₂ Br_ion2->Intermediate2 Backside attack Product R-CH₂-Br Intermediate2->Product Byproduct HO-PBr₂ Intermediate2->Byproduct Leaving group departs

Caption: S_N2 mechanism for alcohol bromination with PBr₃.

Scale-Up Considerations:
  • Thermal Management: The reaction between PBr₃ and alcohols is significantly exothermic.[4] Failure to control the reaction temperature can lead to a dangerous thermal runaway and the formation of undesired byproducts. The addition of PBr₃ must be slow and controlled, with efficient cooling (e.g., an ice-salt bath or a process chiller) to maintain a low internal temperature (0-5 °C).

  • Reagent Purity and Handling: Phosphorus tribromide is highly corrosive, toxic, and reacts violently with water.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[5] The reagent should be fresh and of high purity to avoid side reactions.

  • Quenching and Work-up: The work-up procedure involves quenching excess PBr₃, which also generates heat and acidic byproducts (H₃PO₃ and HBr).[3] This must be done carefully by slowly adding the reaction mixture to ice water. Subsequent washes with a mild base (e.g., saturated sodium bicarbonate) are necessary to neutralize acidic residues.

Detailed Experimental Protocol: Synthesis of 1-Bromo-6-methoxyhexane

Materials & Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.

  • 6-methoxyhexan-1-ol (from Part 1).

  • Phosphorus tribromide (PBr₃).

  • Anhydrous diethyl ether.

  • Ice water.

  • Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄).

  • Distillation apparatus for purification under reduced pressure.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 6-methoxyhexan-1-ol and anhydrous diethyl ether.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath or chiller.

  • PBr₃ Addition: Slowly add phosphorus tribromide via the addition funnel over 1-2 hours. Critical: Maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic.[4]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Quenching: In a separate vessel, prepare a large volume of ice water. Slowly and carefully pour the reaction mixture onto the ice water with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers. Wash the combined organic phase sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-Bromo-6-methoxyhexane as a clear, colorless liquid.

Data Summary: Reagent Table for 1-Bromo-6-methoxyhexane Synthesis
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
6-Methoxyhexan-1-ol132.201.01.0132.2 g
Phosphorus Tribromide270.690.350.3594.7 g
Anhydrous Diethyl Ether---500 mL
Expected Yield: 195.10 (Product)~165-175 g (85-90%)

References

  • Wikipedia. 1,6-Hexanediol.[Link]

  • Sciencemadness Discussion Board. 6-Bromo-1-hexanol synthesis.[Link]

  • Royal Society of Chemistry. Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor.[Link]

  • Royal Society of Chemistry. Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide.[Link]

  • BYJU'S. HBr Reaction.[Link]

  • Chemsrc. 1-bromo-6-(methoxymethoxy)hexane | CAS#:89275-85-4.[Link]

  • BYJU'S. Reactions of PBr3.[Link]

  • European Patent Office. PRODUCTION OF 1,6-HEXANEDIOL - EP 2593418 B1.[Link]

  • Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.[Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution.[Link]

  • ResearchGate. An Efficient Conversion of Alcohols to alkyl bromides Using Pyridinium based Liquids: A green alternative to Appel Reaction.[Link]

  • White Rose Research Online. An improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol.[Link]

  • Master Organic Chemistry. PBr3 and SOCl2.[Link]

  • Reddit. Help with PBr3 addition : r/chemistry.[Link]

  • PubChem. 1-Bromo-6-methoxyhexane | C7H15BrO | CID 13034043.[Link]

  • YouTube. Alcohols to Alkyl Bromides, Part 1.[Link]

  • Chemistry Steps. Reaction of Alcohols with HCl, HBr and HI Acids.[Link]

  • Chemguide. making halogenoalkanes (haloalkanes).[Link]

  • Google Patents.US8304585B2 - Production process of 1,6-hexanediol.
  • Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3.[Link]

  • University of Wisconsin–Madison. Production of 1,6-hexanediol and 1,5-pentanediol from Biomass-derived Feedstocks over Heterogeneous Catalysts.[Link]

  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion).[Link]

  • Vedantu. Preparation of Haloalkane from Alcohol: Methods & Reagents Explained.[Link]

  • NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY.[Link]

  • Doc Brown's Chemistry. Laboratory synthesis of alcohols from halogenoalkanes haloalkanes reagents reaction conditions equations advanced A level organic chemistry revision notes.[Link]

  • ResearchGate. (PDF) Risk Assessment for Phosphorus Tribromide.[Link]

  • YouTube. A Level Chemistry Revision "Formation of Haloalkanes from Alcohols".[Link]

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  • DTIC. united states air force research laboratory risk assessment for phosphorus tribromide.[Link]

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Troubleshooting & Optimization

Common side reactions with "1-Bromo-6-methoxyhexane" and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-6-methoxyhexane Optimization

Product: 1-Bromo-6-methoxyhexane (CAS: 50592-87-5) Chemical Family: Alkyl Halides / Ether Linkers Primary Application: Introduction of C6 spacers with a protected hydroxyl terminus (methoxy group).[1][2]

Executive Summary

1-Bromo-6-methoxyhexane is a bifunctional building block used primarily to introduce a hexyl spacer into pharmaceutical intermediates.[1][2] Its dual functionality—a reactive primary bromide and a stable methyl ether—makes it versatile but prone to specific side reactions.[1][2]

This guide addresses the three most common failure modes reported by researchers:

  • Wurtz Homocoupling during Grignard formation.[1][2]

  • 
    -Elimination  competing with nucleophilic substitution (
    
    
    
    ).[1][2]
  • Inadvertent Ether Cleavage under Lewis acidic conditions.

Module 1: Troubleshooting Grignard Formation

User Issue: "I am trying to make the Grignard reagent (6-methoxyhexylmagnesium bromide), but I see significant amounts of dimer (1,12-dimethoxydodecane) and unreacted starting material."

Technical Diagnosis: The formation of the Wurtz coupling product (dimer) is a concentration-dependent side reaction.[2] Primary alkyl halides with long chains are particularly susceptible to radical-mediated dimerization on the magnesium surface before the Grignard reagent diffuses into the solution.[1]

Corrective Action Plan:

ParameterOptimization StrategyMechanism
Concentration High Dilution (0.5 M to 1.0 M max)Reduces the probability of the radical intermediate encountering a distinct alkyl halide molecule.[1][2]
Temperature Low Temperature Initiation (0°C to RT)Higher temperatures increase the kinetic rate of homocoupling (Wurtz) relative to Grignard formation.[2]
Addition Rate Slow Dropwise "Starve" the reaction of alkyl halide to ensure Mg surface saturation is low.
Activation DIBAL-H or Iodine Chemical activation of Mg removes the oxide layer, allowing reaction at lower temperatures.[1][2]

Optimized Protocol: Low-Temperature Grignard Synthesis

  • Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 eq). Add a single crystal of Iodine and heat gently until purple vapor sublimes to etch the Mg surface.[2]

  • Solvent: Add anhydrous THF (sufficient for 0.8 M final concentration).

  • Initiation: Add 5% of the total 1-Bromo-6-methoxyhexane volume. Wait for exotherm or color change (clear to turbid grey).[1][2]

    • Critical: If no initiation occurs within 5 minutes, add 100

      
      L of 1,2-dibromoethane (entrainment method).[1][2]
      
  • Addition: Once initiating, cool the bath to 0°C. Add the remaining bromide dropwise over 1–2 hours.

  • Digestion: Stir at room temperature for 1 hour. Titrate immediately.

Module 2: Avoiding Elimination ( -Elimination)

User Issue: "I used Potassium tert-butoxide (


) to alkylate an amine, but I isolated 6-methoxy-1-hexene instead of the product."

Technical Diagnosis: Primary alkyl bromides undergo


 substitution readily.[1][2] However, in the presence of strong, bulky bases (like tert-butoxide) or at high temperatures, the 

elimination pathway becomes kinetically favored.[2][3] The base abstracts a proton from the

-carbon (C2), expelling the bromide to form the terminal alkene.[2]

Reaction Pathway Visualization:

ReactionPathways SM 1-Bromo-6-methoxyhexane Product_SN2 Substitution Product (Target) SM->Product_SN2 SN2 Pathway (Polar Aprotic, Weak Base) Product_E2 6-Methoxy-1-hexene (Side Product) SM->Product_E2 E2 Pathway (Strong/Bulky Base, Heat) Reagent_Base Strong Base (e.g., KOtBu, NaH) Reagent_Base->Product_E2 Reagent_Nuc Good Nucleophile (e.g., Azide, Thiol) Reagent_Nuc->Product_SN2

Caption: Competition between Substitution (Sn2) and Elimination (E2). Strong bases push the equilibrium toward the red pathway (Alkene).

Selection Guide: Base & Solvent Compatibility

Reaction TypeRecommended BaseRecommended SolventWhy?
Amine Alkylation

or DIPEA
DMF or AcetonitrileWeak bases prevent E2; Polar aprotic solvents accelerate

.[1][2]
Phenol Alkylation

Acetone or DMFCesium effect promotes solubility; Carbonate is non-nucleophilic.
C-Alkylation NaH (careful control)THF / DMF (0°C)Use stoichiometric NaH at low temp to deprotonate the nucleophile first, then add bromide.[2]

Module 3: Ether Stability & Cleavage

User Issue: "I treated my product with Boron Tribromide (


) to remove a benzyl group elsewhere in the molecule, but I lost the methyl group on the hexyl chain."

Technical Diagnosis: While methyl ethers are generally stable to basic and mild acidic conditions, they are labile to strong Lewis acids (


, 

) and strong nucleophilic acids (

,

at reflux).[2]

coordinates to the ether oxygen, facilitating nucleophilic attack on the methyl group, converting the methoxy group to an alcohol (6-bromo-1-hexanol derivative).[1][2]

Compatibility Matrix:

  • Compatible (Safe):

    • NaOH / KOH (Aqueous or Alcoholic)[2]

    • HCl (Dilute, < 2M)[2]

    • 
       (Hydrogenation)[1][2]
      
    • TFA (Trifluoroacetic acid) – Usually safe at RT[2]

  • Incompatible (Risk of Cleavage):

    • 
       / 
      
      
      
      (Rapid cleavage)
    • TMSI (Trimethylsilyl iodide)[2]

    • HBr (48% reflux)[2][4]

    • 
       (Friedel-Crafts conditions)
      

FAQ: Frequently Asked Questions

Q: Can I use 1-Bromo-6-methoxyhexane for Finkelstein reactions? A: Yes. Converting the bromide to an iodide using NaI in Acetone is highly effective.[2] The resulting 1-Iodo-6-methoxyhexane is approximately



times more reactive in

reactions, which allows you to use milder bases and lower temperatures, further suppressing the E2 elimination side reaction.[1][2]

Q: Is the methoxy group a good protecting group if I need to deprotect it later? A: It is very robust, which makes it difficult to remove selectively.[2] If you require orthogonal deprotection (i.e., removing the protecting group without harsh Lewis acids), consider using a benzyl ether analog (1-Bromo-6-(benzyloxy)hexane) instead, which can be removed via hydrogenolysis.[2]

Q: Does the ether oxygen coordinate to the Magnesium during Grignard formation? A: Yes.[2] The distal oxygen can coordinate intramolecularly to the Mg center.[1][2] While this does not prevent formation, it can increase the solubility of the Grignard species and occasionally alter the aggregation state (Schlenk equilibrium).[2] This is generally beneficial for solubility but requires anhydrous conditions as ethers are hygroscopic.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 17: Elimination reactions).[1][2]

  • Lai, Y. H. (1981).[1][2] Grignard Reagents from Chemically Activated Magnesium.[1][2] Synthesis, 1981(08), 585-604.[1][2] (Mechanisms of Wurtz coupling and activation).

  • Bhatt, M. V., & Kulkarni, S. U. (1983).[1][2] Cleavage of Ethers. Synthesis, 1983(04), 249-282.[1][2] (Review of reagents like BBr3 for ether cleavage).

  • PubChem Database. (n.d.).[1][2] 1-Bromo-6-methoxyhexane (CID 13034043).[1][2] National Center for Biotechnology Information.[1][2] [2]

Sources

Purification techniques for products synthesized from "1-Bromo-6-methoxyhexane"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-BMH-001 Subject: Purification & Troubleshooting for 6-Methoxyhexyl Linker Synthesis Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Reagent Profile[1]

1-Bromo-6-methoxyhexane (


) is a bifunctional building block primarily used to introduce a lipophilic "spacer" chain terminated by a protected hydroxyl group (methyl ether). It is critical in the synthesis of liquid crystals , PROTAC linkers , and surface-modified polymers .
Physicochemical Profile (Critical for Separation)
PropertyValueImplication for Purification
Boiling Point ~110–113°C @ 30 TorrHigh boiling point. Simple rotary evaporation will not remove unreacted starting material. High-vacuum distillation is required.
Molecular Weight 195.10 g/mol Moderately heavy; co-elutes with many small molecule products on silica.
Polarity Low-MediumThe methoxy group adds slight polarity, but the C6 alkyl chain dominates. It behaves similarly to fatty ethers.
Reactivity Primary Alkyl HalideProne to

reactions; susceptible to E2 elimination (forming alkenes) under strong basic conditions.

Triage Dashboard: Select Your Purification Strategy

Use this decision matrix to determine the optimal purification route based on your synthesized product's properties.

PurificationDecision Start Start: Reaction Mixture (Contains Product + 1-Br-6-OMe-Hex) ProductType What is the nature of your Product? Start->ProductType SolidPolar Solid / Polar (e.g., Amine salts, Acids) ProductType->SolidPolar Ionic/Polar LiquidLipophilic Oil / Lipophilic (e.g., Ethers, Esters) ProductType->LiquidLipophilic Neutral/Greasy Recryst Recrystallization (Solvent: Hexane/EtOAc) SolidPolar->Recryst Neutral Solid AcidBase Acid/Base Extraction (Wash away neutral Bromide) SolidPolar->AcidBase Amine Product BP_Diff Is BP difference >30°C? LiquidLipophilic->BP_Diff VacDist Fractional Vacuum Distillation (<1 Torr) BP_Diff->VacDist Yes FlashChrom Flash Chromatography (AgNO3-Silica if Alkene present) BP_Diff->FlashChrom No (Similar BP)

Figure 1: Decision Matrix for removing unreacted 1-Bromo-6-methoxyhexane.

Troubleshooting Guides (Deep Dive)

Issue A: "I cannot separate the unreacted bromide from my product on TLC."

Diagnosis: The 6-carbon alkyl chain dominates the polarity of both the starting material (SM) and the product, causing co-elution on standard silica gel. Solution:

  • Change the Visualization Method:

    • Standard: UV (254 nm) often fails because the alkyl bromide is not UV active.

    • Recommended:p-Anisaldehyde Stain . The methoxy group in the SM and product responds vigorously to anisaldehyde/acid/heat, producing distinct colors (often blue/purple for ethers).

    • Alternative:Iodine Chamber . Alkyl halides stain transiently yellow; unsaturated byproducts (elimination) stain dark brown.

  • Modify the Stationary Phase:

    • If your product contains a nitrogen heterocycle (e.g., alkylated purine), switch to Amine-functionalized Silica or add 1% Triethylamine to your eluent to sharpen the product peak while the neutral bromide elutes earlier.

Issue B: "My product is contaminated with an alkene (6-methoxy-1-hexene)."

Diagnosis: Elimination byproduct caused by using strong bases (e.g., NaH, KOtBu) or high temperatures during synthesis. Solution:

  • Protocol: Silver Nitrate (AgNO₃) Impregnated Silica.

    • Alkenes complex with

      
       ions, significantly retarding their mobility compared to the saturated bromide or ether product.
      
    • Preparation: Dissolve AgNO₃ (10% w/w of silica) in acetonitrile, mix with silica, evaporate solvent, and dry in the dark. Run the column in the dark.

Issue C: "Vacuum distillation is degrading my product."

Diagnosis: Ether linkages can be susceptible to oxidation or thermal decomposition at the high temperatures required to distill the bromide (BP >110°C). Solution:

  • High Vacuum Requirement: You must achieve pressures <1.0 Torr (preferably 0.1 Torr).

  • Why: At 0.1 Torr, the boiling point of 1-Bromo-6-methoxyhexane drops to approximately 60–70°C, which is safe for most ether products.

  • Apparatus: Use a short-path distillation head (Vigreux column) to minimize thermal residence time.

Standard Operating Protocols (SOPs)

SOP-01: Williamson Ether Synthesis & Workup

Context: Synthesis of 1-alkoxy-6-methoxyhexane derivatives.

Workflow Diagram:

Workflow Reactants Alcohol + NaH (THF, 0°C) Addition Add 1-Br-6-OMe-Hex (Reflux 4-12h) Reactants->Addition Quench Quench: Sat. NH4Cl (Destroys excess Base) Addition->Quench Extract Extract: Et2O or EtOAc (Wash: Brine) Quench->Extract Conc Concentrate (Rotovap) Extract->Conc Purify Vac Distillation (<1 Torr) Conc->Purify

Figure 2: Optimized workflow for ether synthesis using 1-Bromo-6-methoxyhexane.

Detailed Steps:

  • Stoichiometry Control: Use a 1.2 eq excess of the alcohol (nucleophile) rather than the bromide. It is easier to remove unreacted polar alcohols (via water wash or silica) than the lipophilic bromide.

  • Quench: Pour reaction mixture into saturated

    
     at 0°C.
    
  • Extraction: Extract with Diethyl Ether (

    
    ).
    
    • Note: Avoid Dichloromethane (DCM) if possible during initial extraction as it can form emulsions with amphiphilic long-chain ethers.

  • Drying: Dry over

    
     (Magnesium Sulfate), not 
    
    
    
    , for faster water removal.
SOP-02: Visualization Reagent Preparation (p-Anisaldehyde)

Target: Detection of non-UV active methoxy-alkyl chains.

  • Combine:

    • 135 mL Ethanol (absolute)

    • 5 mL Acetic Acid (Glacial)[1]

    • 3.7 mL p-Anisaldehyde

    • 5 mL Concentrated Sulfuric Acid (

      
      ) — Add dropwise carefully!
      
  • Usage: Dip TLC plate, wick excess, and heat with a heat gun until spots appear (usually pink/violet).[2]

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase HPLC to purify my product? A: Yes, but with caveats. Because the bromide and the product are both lipophilic, you will need a high percentage of organic modifier (Acetonitrile/Methanol). The resolution may be poor unless the product has a distinct polar head group. For neutral ethers, Normal Phase (Silica) is often more cost-effective.

Q: I see a spot at the solvent front on TLC. What is it? A: This is likely 1,12-dimethoxydodecane (homocoupling product) if you performed a Grignard reaction, or 6-methoxy-1-hexene (elimination product). Both are very non-polar. Use Hexane as the eluent to move them away from your product.

Q: How do I store 1-Bromo-6-methoxyhexane? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyl bromides can slowly hydrolyze or discolor (release


) upon exposure to light and moisture. If the liquid turns brown, filter it through a small plug of basic alumina before use.

References

  • Biosynce . (n.d.). 1-Bromo-6-methoxyhexane CAS 50592-87-5.[3][4][5][6] Retrieved from [Link]

  • Cheméo . (n.d.). Chemical Properties of Hexane, 1-bromo-. Retrieved from [Link]

  • Master Organic Chemistry . (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts . (2022). Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health (PubChem) . (n.d.). 1-Bromo-6-methoxyhexane Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 1-Bromo-6-methoxyhexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Bromo-6-methoxyhexane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. As a starting material, its purity is paramount to the success of subsequent reactions. This document provides in-depth, field-proven insights into identifying, managing, and eliminating common impurities, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How is 1-Bromo-6-methoxyhexane typically synthesized, and what does this imply for potential impurities?

A1: 1-Bromo-6-methoxyhexane is most commonly synthesized via the Williamson ether synthesis.[1] This classic S_N2 reaction involves an alkoxide nucleophile reacting with an alkyl halide.[2] Understanding the specific precursors used in the synthesis is critical as it directly predicts the likely impurity profile of your starting material. There are two primary synthetic routes:

  • Route A: Methylation of 6-Bromohexan-1-ol. In this approach, 6-bromohexan-1-ol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then reacts with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the desired product.

  • Route B: Monosubstitution of 1,6-Dibromohexane. This route involves reacting 1,6-dibromohexane with one equivalent of a methoxide source, such as sodium methoxide (NaOMe). The goal is to achieve selective monosubstitution, which can be challenging and often leads to a mixture of products.

The implication for you as a researcher is that your bottle of 1-Bromo-6-methoxyhexane may contain unreacted starting materials and by-products specific to one of these routes.

Q2: What are the most common process-related impurities I should be aware of?

A2: The most prevalent impurities are directly linked to the synthetic route used.

  • From Route A (Methylation of 6-Bromohexan-1-ol):

    • Unreacted 6-Bromohexan-1-ol: Incomplete methylation will leave residual starting alcohol. Its hydroxyl group can interfere with downstream reactions, especially those involving organometallics or acylations.

    • Bis(6-methoxyhexyl) ether: While less common, over-alkylation is a possibility if the reaction conditions are not carefully controlled.

  • From Route B (Monosubstitution of 1,6-Dibromohexane):

    • Unreacted 1,6-Dibromohexane: Incomplete reaction is a very common issue. This impurity is particularly problematic as it can lead to undesired dimerization or polymerization in your subsequent reactions.

    • 1,6-Dimethoxyhexane: This is the product of disubstitution, where both bromine atoms have been replaced by a methoxy group. It is often the most significant by-product in this route.

    • 6-Bromohex-1-ene: This elimination by-product can form if the methoxide base abstracts a proton from the carbon adjacent to a bromine atom.[3][4] The presence of this alkene can complicate reactions like hydrogenations or oxidations.

Q3: How should I properly store 1-Bromo-6-methoxyhexane to prevent the formation of new impurities?

A3: Proper storage is crucial for maintaining the integrity of your starting material. 1-Bromo-6-methoxyhexane should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[5] Over time, exposure to moisture can lead to slow hydrolysis, generating 6-methoxyhexan-1-ol. Exposure to light and air can potentially generate radical species, leading to degradation. For long-term storage, refrigeration (2-8°C) is recommended.

Troubleshooting Guide: Impurity Identification & Purification

Q4: My preliminary analysis (TLC/GC) shows multiple spots/peaks. How can I definitively identify the impurities?

A4: A multi-technique approach is the most robust way to characterize your material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this specific problem.[6] The retention time will help you quantify the relative amounts of each component, while the mass spectrum will provide structural information. A key feature to look for is the isotopic pattern of bromine: compounds containing a single bromine atom will show two molecular ion peaks (M and M+2) of nearly equal intensity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This can quickly reveal the presence of key impurities. For example, unreacted 6-bromohexan-1-ol will show a broad singlet for the -OH proton and a distinct triplet for the -CH₂OH group (~3.6 ppm). 1,6-Dimethoxyhexane will be symmetric, simplifying the spectrum, and will lack the characteristic -CH₂Br triplet (~3.4 ppm).

    • ¹³C NMR: Provides complementary information and can help confirm the identity of impurities, especially in complex mixtures.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to assess purity. The more polar alcohol impurity (6-bromohexan-1-ol) will have a lower Rf value than the product and other less polar impurities like 1,6-dibromohexane.

The following table summarizes the key physical and analytical data for 1-Bromo-6-methoxyhexane and its common impurities to aid in their identification.

CompoundMolecular FormulaMW ( g/mol )Approx. Boiling Point (°C)Key ¹H NMR Signal (ppm, CDCl₃)Key MS Feature (m/z)
1-Bromo-6-methoxyhexane C₇H₁₅BrO195.10205-207~3.40 (t, -CH₂Br), ~3.35 (s, -OCH₃)194/196 (M⁺)
1,6-DibromohexaneC₆H₁₂Br₂243.97244-246~3.41 (t, -CH₂Br)242/244/246 (M⁺)
6-Bromohexan-1-olC₆H₁₃BrO181.07223-225~3.64 (t, -CH₂OH), ~3.41 (t, -CH₂Br)180/182 (M⁺)
1,6-DimethoxyhexaneC₈H₁₈O₂146.23177-179~3.35 (s, -OCH₃)146 (M⁺)
6-Bromohex-1-eneC₆H₁₁Br163.06155-157~5.80 (m, -CH=), ~5.00 (m, =CH₂)162/164 (M⁺)
Q5: My starting material is contaminated with unreacted 1,6-dibromohexane and some 1,6-dimethoxyhexane. What is the best purification strategy?

A5: When dealing with impurities that have different polarities and boiling points compared to the desired product, you have two primary options: fractional distillation and column chromatography.

  • Fractional Distillation: This is the preferred method for larger quantities (>10 g) if there is a sufficient difference in boiling points. Given that 1,6-dimethoxyhexane (BP ~178°C) is more volatile and 1,6-dibromohexane (BP ~245°C) is less volatile than your product (BP ~206°C), a careful fractional distillation under reduced pressure (to lower boiling points and prevent decomposition) can effectively separate these components.

  • Flash Column Chromatography: This is the most effective method for smaller scales or when distillation fails to provide adequate separation.[8] Silica gel is the standard stationary phase. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the components based on polarity. The non-polar 1,6-dibromohexane will elute first, followed by your slightly more polar product, 1-Bromo-6-methoxyhexane. The much more polar 1,6-dimethoxyhexane and any potential alcohol impurities will elute last.

The choice between these methods depends on the scale of your work and the specific impurity profile. The flowchart below provides a decision-making framework.

G Purification Strategy for 1-Bromo-6-methoxyhexane cluster_0 Purification Strategy for 1-Bromo-6-methoxyhexane cluster_1 Purification Strategy for 1-Bromo-6-methoxyhexane cluster_2 Purification Strategy for 1-Bromo-6-methoxyhexane start Assess Purity by GC/TLC impurity_check Are impurities present? start->impurity_check scale_check Scale > 10g? impurity_check->scale_check Yes end_pure Proceed with Reaction impurity_check->end_pure No distillation Fractional Distillation (under reduced pressure) scale_check->distillation Yes chromatography Flash Column Chromatography (Hexanes/EtOAc gradient) scale_check->chromatography No distillation->end_pure chromatography->end_pure

Caption: Decision tree for selecting a purification method.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude 1-Bromo-6-methoxyhexane in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding small percentages of ethyl acetate (e.g., starting with 1% EtOAc in hexanes and slowly increasing to 5%).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC. Stain the TLC plates with a potassium permanganate solution to visualize the spots.

  • Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

The following diagram illustrates a typical workflow for identifying and resolving impurity issues.

G A Start: Receive 1-Bromo-6-methoxyhexane B QC Analysis GC-MS ¹H NMR TLC A->B C C B->C D Identify Impurities Compare data to known standards Analyze fragmentation (MS) and shifts (NMR) C->D No H Release Material Store properly and proceed to synthesis C->H Yes E Select Purification Method Distillation for large scale & BP difference Chromatography for small scale & similar BPs D->E F Execute Purification Protocol Follow SOP for selected method E->F G Final QC Analysis Confirm purity of isolated product F->G G->H

Caption: Workflow for impurity identification and resolution.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. 1-Bromo-6-((6-bromohexyl)oxy)hexane. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 1-BROMOHEXANE. [Link]

  • White Rose Research Online. An improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol. [Link]

  • PubChem. 1-Bromo-6-methoxyhexane. [Link]

  • Chemsrc. 1-bromo-6-(methoxymethoxy)hexane. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Gas chromatography-mass spectral structural analysis.... [Link]

  • ResearchGate. Structural Characterization, and Computational Analysis of (E)-6-bromo.... [Link]

  • NIST. Hexane, 1-bromo-. [Link]

Sources

Catalyst selection for cross-coupling reactions with "1-Bromo-6-methoxyhexane"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist (Ph.D., Organometallic Chemistry) Subject: Optimization of


 Electrophile Coupling (Primary Alkyl Bromide)

Introduction: The "Alkyl Problem"

Welcome to the technical support hub for 1-Bromo-6-methoxyhexane . Unlike aryl bromides, this substrate presents a specific set of challenges due to its


 hybridized carbon center.

The primary failure mode for this substrate is


-Hydride Elimination .
When the metal inserts into the C-Br bond, the resulting alkyl-metal intermediate has hydrogens on the 

-carbon (C2 position). If the cross-coupling step (reductive elimination) is slow, the metal will strip a hydrogen, releasing 1-methoxyhex-1-ene (or isomers) and killing the catalytic cycle.

Your Goal: Accelerate Oxidative Addition and Reductive Elimination to outcompete


-Hydride Elimination.

Catalyst Selection Decision Matrix

Use this logic flow to select the correct system based on your coupling partner.

CatalystSelection Start Coupling Partner? Boron Boronic Acid/Ester (Suzuki-Miyaura) Start->Boron Zinc Organozinc (Negishi) Start->Zinc Magnesium Grignard (Kumada) Start->Magnesium Pd_System Pd(OAc)2 + PCy3 or Pd-PEPPSI-IPr Boron->Pd_System Standard Ni_System NiCl2(glyme) + Pybox or Terpyridine Zinc->Ni_System High Reactivity Ni_Kumada Ni(dppp)Cl2 (Cryogenic) Magnesium->Ni_Kumada Complex

Figure 1: Decision matrix for catalyst selection based on nucleophile type. Blue path is recommended for general synthesis.

Module 1: Suzuki-Miyaura Coupling (The Workhorse)

Scenario: Coupling 1-Bromo-6-methoxyhexane with an Aryl Boronic Acid.

The Problem

Standard catalysts like


 or 

are ineffective here. They are too electron-poor to facilitate rapid oxidative addition into alkyl halides and lack the steric bulk to prevent

-hydride elimination.
The Solution: Electron-Rich, Bulky Ligands

You must use alkyl-phosphines (Gregory Fu's conditions) or NHC ligands.

Recommended Protocol (Fu Conditions):

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (Tricyclohexylphosphine, 4-5 mol%).
    • Why:

      
       is electron-rich (pushes oxidative addition) and bulky (blocks the 
      
      
      
      -elimination pathway).
  • Base:

    
     (3.0 equiv) + 
    
    
    
    (5-10% v/v).
    • Note: The presence of water is critical for the transmetalation step in Suzuki couplings.

  • Solvent: Toluene or THF.

  • Temperature: Room Temperature to 60°C.

    • Warning: Do not exceed 80°C; thermal energy promotes elimination over coupling.

Troubleshooting Table
SymptomDiagnosisCorrective Action
No Conversion Oxidative Addition failure.Switch to Pd-PEPPSI-IPr (NHC catalyst). The carbene ligand is a stronger sigma-donor than phosphines.
Alkene Product

-Hydride Elimination.
Increase ligand:Pd ratio to 2.5:1. Switch solvent to Dioxane (coord. solvent stabilizes intermediates).
Black Precipitate Catalyst decomposition (Pd Black).Oxygen leak. Alkyl-phosphines oxidize rapidly in air. Use a glovebox or rigorous Schlenk technique.

Module 2: Negishi Coupling (High Performance)

Scenario: Coupling 1-Bromo-6-methoxyhexane with an Organozinc Reagent.

The Logic

Nickel is often superior to Palladium for alkyl halides because it can access radical pathways (Single Electron Transfer - SET) that bypass the sterically demanding


-type oxidative addition.

Recommended Protocol:

  • Catalyst:

    
     (cannot be weighed in air) or stable precatalyst 
    
    
    
    (5 mol%).
  • Ligand: Pybox (for stereocontrol) or Bipyridine derivatives (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).

    • Why: Tridentate/Bidentate nitrogen ligands stabilize the alkyl-Nickel species.

  • Solvent: DMA or NMP (Polar aprotic solvents boost the rate of Negishi coupling).

  • Additives: TMSCl (Chlorotrimethylsilane) can activate the zinc reagent.

Mechanism Visualization

Understanding why Nickel works better for your substrate:

Mechanism Substrate 1-Bromo-6-methoxyhexane Radical Alkyl Radical (R•) Substrate->Radical SET (Single Electron Transfer) Ni0 Ni(0) Catalyst Ni0->Radical Initiation OxAdd Oxidative Addition (Ni-R species) Radical->OxAdd Rebound to Metal BetaH Beta-Hydride Elimination (FAILURE) OxAdd->BetaH Slow Coupling Product Cross-Coupled Product OxAdd->Product Fast Reductive Elimination

Figure 2: Nickel catalysis often proceeds via radical intermediates (Red), avoiding the high energy barrier of direct Pd insertion.

FAQ: Specific Issues with 1-Bromo-6-methoxyhexane

Q: Does the methoxy group interfere with the catalyst? A: Generally, no. The methoxy group is at the C6 position (distal). It is too far to form a stable 5- or 6-membered chelate ring with the metal center (which would poison the catalyst). However, it makes the chain polar. Ensure your solvent system (e.g., THF/DMF) solubilizes the substrate well.

Q: I see "homocoupling" (dodecane-1,12-dimethoxy...). Why? A: This is common in Negishi couplings. It occurs via halogen-lithium exchange or disproportionation of the organozinc.

  • Fix: Add the alkyl bromide slowly to the catalyst/nucleophile mixture. Ensure your organozinc is not "aged" (titer it before use).

Q: Can I use Buchwald Ligands (SPhos, RuPhos)? A: Yes. RuPhos and CataCXium A are exceptional for primary alkyl halides in Suzuki coupling.

  • Reference: Buchwald's "G3" precatalysts (e.g., RuPhos-Pd-G3) generate the active species immediately and are air-stable on the bench, solving the "Pd Black" issue mentioned in Module 1.

References

  • Netherton, M. R., & Fu, G. C. (2001).[1] Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Coupling of Primary Alkyl Bromides at Room Temperature. Journal of the American Chemical Society.[1]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[1]

  • Lu, Z., & Fu, G. C. (2010). Nickel-Catalyzed Cross-Couplings of Alkyl Electrophiles. Angewandte Chemie International Edition.

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie.

Sources

Validation & Comparative

A Comparative Guide to 1-Bromo-6-methoxyhexane and Other Long-Chain Bromoalkanes for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Long-chain functionalized alkanes are fundamental building blocks in the synthesis of complex organic molecules, finding extensive applications in drug discovery, materials science, and the development of molecular probes. Among these, bromoalkanes stand out as versatile intermediates due to the bromine atom's excellent balance of reactivity and stability, making it a superb leaving group in nucleophilic substitutions and a key reactant in organometallic cross-coupling reactions.

This guide provides an in-depth technical comparison of 1-Bromo-6-methoxyhexane with other structurally related long-chain bromoalkanes. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity. By examining their physicochemical characteristics and performance in key synthetic transformations—supported by experimental protocols and mechanistic insights—this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in substrate selection and reaction design.

Physicochemical Properties: The Impact of Structure on Physical Behavior

The introduction of a functional group, such as the methoxy ether in 1-Bromo-6-methoxyhexane, subtly alters the molecule's physical properties compared to its unsubstituted or difunctional counterparts. These differences, particularly in polarity and boiling point, can influence solvent choice, reaction conditions, and purification strategies.

Table 1: Comparison of Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
1-Bromo-6-methoxyhexane CH₃O(CH₂)₆BrC₇H₁₅BrO195.10[1][2]UnavailableUnavailableUnavailable
1-Bromohexane CH₃(CH₂)₅BrC₆H₁₃Br165.07[1]154-1581.1731.448
1,6-Dibromohexane Br(CH₂)₆BrC₆H₁₂Br₂243.97244-2451.5871.512
1-Bromo-6-chlorohexane Cl(CH₂)₆BrC₆H₁₂BrCl199.52[3]96 / 13 mmHg1.337[3]1.48

The key structural differentiator for 1-Bromo-6-methoxyhexane is the terminal methoxy group. This ether linkage introduces polarity, which may slightly increase its solubility in more polar organic solvents compared to the purely nonpolar 1-bromohexane. In contrast, 1,6-dibromohexane and 1-bromo-6-chlorohexane are designed for bifunctional applications, allowing for sequential or differential reactivity at two sites.[3][4]

Reactivity in Nucleophilic Substitution (S\u20992) Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and primary bromoalkanes are ideal substrates for the S\u20992 mechanism. This pathway is favored due to the low steric hindrance at the primary carbon, allowing for effective backside attack by a nucleophile.[5][6]

Mechanistic Considerations

The S\u20992 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[7] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For the bromoalkanes being compared, all are primary, meaning the primary determinant of reactivity will be the leaving group ability and any subtle steric or electronic effects.

  • Leaving Group: Bromide is an excellent leaving group, superior to chloride, due to the weaker C-Br bond compared to the C-Cl bond.[8]

  • Steric Hindrance: The reactivity of primary haloalkanes in S\u20992 reactions decreases slightly with increasing chain length.[9] However, for the C6 chains discussed here, this effect is minimal. The terminal methoxy group in 1-Bromo-6-methoxyhexane is sufficiently distant from the reaction center and is not expected to exert any significant steric or electronic influence on the rate of substitution at the C1 position.

Therefore, 1-Bromo-6-methoxyhexane, 1-bromohexane, and 1-bromo-6-chlorohexane (reacting at the bromide position) are all expected to exhibit robust and comparable reactivity in S\u20992 reactions.

Caption: Generalized S\u20992 mechanism for a primary bromoalkane.

Experimental Protocol: Comparative Analysis of S\u20992 Reaction Rates (Finkelstein Reaction)

This experiment provides a qualitative comparison of reactivity by observing the formation of a sodium bromide precipitate, which is insoluble in the acetone solvent.

Objective: To visually compare the rate of halide exchange for 1-Bromo-6-methoxyhexane, 1-bromohexane, and 1-bromo-6-chlorohexane.

Materials:

  • 1-Bromo-6-methoxyhexane

  • 1-Bromohexane

  • 1-Bromo-6-chlorohexane

  • 18% Sodium Iodide (NaI) in Acetone solution

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath (45-50°C)

Procedure: [10][11]

  • Label three separate, clean, and dry test tubes for each bromoalkane.

  • To each test tube, add approximately 1 mL of the 18% NaI in acetone solution.

  • Add 5 drops of the corresponding bromoalkane to its labeled test tube, stopper the tube, shake vigorously to mix, and start the stopwatch.

  • Observe the tubes against a dark background for the formation of a cloudy precipitate (NaBr).

  • Record the time required for a definitive precipitate to form.

  • If no reaction is observed after 5 minutes at room temperature, place the test tubes in a warm water bath (~50°C) and continue to observe for another 5-10 minutes.

Expected Results:

CompoundExpected Time to Precipitate (Room Temp.)Rationale
1-Bromo-6-methoxyhexane Rapid (< 3 min)Unhindered primary bromide, good S\u20992 substrate.
1-Bromohexane Rapid (< 3 min)Unhindered primary bromide, good S\u20992 substrate.
1-Bromo-6-chlorohexane Rapid (< 3 min)Unhindered primary bromide reacts preferentially over the less reactive primary chloride.

Caption: Workflow for comparative S\u20992 reactivity experiment.

Reactivity in Organometallic Chemistry

Long-chain bromoalkanes are crucial precursors for forming carbon-carbon bonds via organometallic intermediates, notably through Grignard reagents and palladium-catalyzed cross-coupling reactions.

A. Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) by reacting a bromoalkane with magnesium metal transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic one.[12] This "umpolung" (polarity reversal) is one of the most powerful tools in synthetic chemistry.

Causality and Experimental Considerations:

  • Mechanism: The reaction involves the insertion of magnesium metal into the carbon-halogen bond.[12]

  • Solvent: Anhydrous ether solvents (like diethyl ether or THF) are essential. They stabilize the Grignard reagent through coordination and are non-protic.

  • Exclusivity: All bromoalkanes discussed are primary and will readily form Grignard reagents. The distant ether in 1-Bromo-6-methoxyhexane is generally compatible and can even aid in solvating the magnesium cation. However, it is crucial that all reagents and glassware are perfectly dry, as Grignard reagents are strong bases and will be quenched by water.[13]

Caption: Formation of a Grignard reagent and its subsequent reaction.

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for C-C bond formation, coupling an organohalide with an organoboron compound.[14] Bromoalkanes are effective substrates, particularly in B-alkyl couplings.

Mechanistic Cycle and Reactivity: The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15][16]

  • Oxidative Addition: This is often the rate-determining step. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[17][18] This makes all the bromoalkanes in this guide suitable substrates.

  • Transmetalation: A base is required to activate the organoboron species, facilitating the transfer of the R² group to the palladium center.[15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, and the C-C bond is formed.

For 1-Bromo-6-methoxyhexane and its counterparts, the reactivity in the crucial oxidative addition step should be nearly identical. The choice of substrate is therefore dictated entirely by the desired final product structure.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-Br PdII R¹-Pd(II)L₂-Br OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 Base Base Base->TM Boronic R²-B(OR)₂ Boronic->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple a bromoalkane with an arylboronic acid to form an alkyl-aryl C-C bond.

Materials:

  • Bromoalkane (e.g., 1-Bromo-6-methoxyhexane) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene/Water solvent mixture (e.g., 4:1)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure: [19][20]

  • To a Schlenk flask under an inert atmosphere, add the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe, followed by the bromoalkane.

  • Heat the reaction mixture with vigorous stirring (e.g., to 90°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice between 1-Bromo-6-methoxyhexane and other long-chain bromoalkanes is not a matter of superior reactivity but of strategic synthetic design.

  • 1-Bromo-6-methoxyhexane is the ideal choice when the synthetic target requires a hexyl chain terminated with a methoxy group. This moiety can influence solubility, serve as a stable protecting group, or act as a key pharmacophore element. Its reactivity at the C-Br bond is functionally identical to that of a simple primary bromoalkane.

  • 1-Bromohexane serves as a standard, non-polar six-carbon alkylating agent.[1]

  • 1,6-Dibromohexane is a bifunctional electrophile, perfect for use as a cross-linker in polymer synthesis or for building symmetric molecules.[4]

  • 1-Bromo-6-chlorohexane offers differential reactivity. The C-Br bond can be selectively targeted in nucleophilic substitutions or oxidative additions while leaving the more robust C-Cl bond intact for subsequent transformations, a strategy often employed in the synthesis of PROTAC linkers.[3]

References

  • Chemical Properties of 1-Bromo-6-methyloctane (CAS ---). Cheméo. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • 1-Bromo-6-methoxyhexane | C7H15BrO. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Experiment 7 — Nucleophilic Substitution. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Digital Commons, Liberty University. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • An Introduction to Grignard Reagents. Chemguide. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, Wiley Online Library. Available at: [Link]

  • Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based. ResearchGate. Available at: [Link]

  • Organoboron chemistry. Wikipedia. Available at: [Link]

  • Experiment 11 – Nucleophilic Substitution Reactions. Available at: [Link]

  • Are longer alkyl halides more reactive in Sn1 or Sn2? Reddit. Available at: [Link]

  • Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. ResearchGate. Available at: [Link]

  • Grignard reaction and haloalkanes. Reddit. Available at: [Link]

  • What is Nucleophilic Substitution? Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. RCS Research Chemistry Services. Available at: [Link]

  • 9.1: Grignard Reactions- Theory and Background. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Guide: 1-Bromo-6-methoxyhexane vs. 1,6-Dibromohexane in Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The choice between 1,6-dibromohexane and 1-Bromo-6-methoxyhexane is a trade-off between upfront material cost and downstream purification complexity .[1]

  • 1,6-Dibromohexane is the commodity choice: inexpensive and readily available.[1] However, it suffers from statistical reactivity limitations (the "dumbbell effect"), leading to significant bis-alkylation side products (often 20–30%) and necessitating difficult chromatographic separations.[1]

  • 1-Bromo-6-methoxyhexane is the precision choice: a desymmetrized building block that guarantees 1:1 stoichiometry (mono-alkylation).[1] While it requires an additional deprotection step to reveal the second functional handle, it eliminates oligomerization risks, making it superior for high-value synthesis (e.g., PROTACs, ADC linkers) where protecting the payload is critical.[1]

Part 1: Structural & Physical Profile ("The Tale of the Tape")[1]

Before analyzing reactivity, we must understand the physical constraints of these reagents.[1]

Feature1,6-Dibromohexane1-Bromo-6-methoxyhexane
CAS Registry 629-03-850592-87-5
Structure Symmetric (

-dihalide)
Asymmetric (Protected Alcohol)
Molecular Weight 243.97 g/mol 195.10 g/mol
Boiling Point 243 °C (High - difficult to distill off)~210 °C (Estimated)
Reactive Handles Two equivalent

Alkyl Bromides
One

Alkyl Bromide; One Methyl Ether
Primary Utility Crosslinking, Polymerization, Spacer IntroductionHeterobifunctional Linker Synthesis
Major Side Reaction Bis-alkylation (Dimerization)None (under basic alkylation conditions)

Part 2: Reactivity & Selectivity Analysis[1]

The "Statistical Trap" of 1,6-Dibromohexane

When reacting a nucleophile (Nu⁻) with a symmetric dihalide like 1,6-dibromohexane, the reaction follows statistical probability.[1] Even with a 1:1 stoichiometry, the second bromide remains reactive after the first substitution.

  • Step 1 (Desired):

    
    [1]
    
  • Step 2 (Undesired):

    
    [1]
    

Experimental Reality: To achieve a high yield of the mono-bromide, you must use a large excess of the dibromide (typically 3–5 equivalents) to statistically favor Step 1.[1] This creates a purification bottleneck: you must separate your product from a massive excess of unreacted, high-boiling dibromide.[1]

The "Protected Path" of 1-Bromo-6-methoxyhexane

The methoxy group acts as a "masked" alcohol.[1] It is inert to standard


 conditions (bases like 

,

, or

).[1]
  • Step 1 (Exclusive):

    
    [1]
    

There is zero risk of bis-alkylation.[1] The product is cleaner, and the stoichiometry can be kept near 1:1. However, to utilize the other end of the chain, you must perform a deprotection (demethylation) step later.[1]

Visualizing the Reaction Pathways

ReactionPathways cluster_0 Route A: 1,6-Dibromohexane (Symmetric) cluster_1 Route B: 1-Bromo-6-methoxyhexane (Asymmetric) Dibromo 1,6-Dibromohexane (Excess Required) MonoBr Mono-Product (Desired) Dibromo->MonoBr Nucleophile (1 eq) BisProduct Bis-Product (Impurity) MonoBr->BisProduct Over-reaction Methoxy 1-Bromo-6-methoxyhexane (1:1 Stoichiometry) MonoOMe Mono-Product (Protected) Methoxy->MonoOMe Nucleophile (1 eq) High Selectivity FinalOH Final Alcohol (Linker Ready) MonoOMe->FinalOH BBr3 Deprotection

Figure 1: Comparative reaction pathways.[1] Route A suffers from statistical mixtures, while Route B offers a linear, protected sequence.

Part 3: Experimental Case Study (The Shootout)

Scenario: Synthesis of a Phenol-Linker intermediate (e.g., for a PROTAC anchor). Nucleophile: 4-Cyanophenol.[1] Target: 4-(6-bromohexyloxy)benzonitrile (or equivalent functionalized spacer).[1]

Comparison of Outcomes
MetricRoute A: DibromohexaneRoute B: Methoxyhexane
Equivalents Used 4.0 eq (to suppress dimer)1.1 eq
Reaction Time 12–24 hours4–6 hours
Crude Purity Low (Contains ~70% unreacted dibromide)High (>95% product)
Purification Difficult Column (removing non-polar dibromide)Simple Wash / Short Column
Isolated Yield ~55–65% (Mono-bromide)~92% (Methoxy-ether)
Next Step Ready immediatelyRequires Demethylation (

)

Verdict:

  • Use Dibromohexane if you are in early discovery, cash-poor, and have excellent flash chromatography systems to remove the excess starting material.[1]

  • Use Methoxyhexane if you are scaling up (>10g), working with expensive nucleophiles (e.g., complex drug scaffolds), or require GMP-like impurity control.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Statistical Mono-Alkylation (Using 1,6-Dibromohexane)

Use this when cost is the primary driver.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-dibromohexane (40 mmol, 4.0 equiv) in Acetone or Acetonitrile (50 mL).

  • Base Addition: Add

    
     (15 mmol, 1.5 equiv relative to nucleophile).
    
  • Nucleophile Addition: Add the phenol/amine nucleophile (10 mmol, 1.0 equiv) slowly.

    • Tip: Adding the nucleophile via syringe pump over 1 hour helps maintain a high local concentration of dibromide relative to the nucleophile, favoring mono-substitution.

  • Reflux: Heat to reflux (

    
    ) for 16 hours. Monitor by TLC (the bis-product will appear as a more polar spot than the dibromide but less polar than the nucleophile).[1]
    
  • Workup: Filter off solids (

    
    ). Concentrate the solvent.[1][2]
    
    • Critical Step: You will have a large volume of oily residue (mostly unreacted dibromide).[1]

  • Purification: Perform vacuum distillation to remove the bulk of excess 1,6-dibromohexane (

    
    
    
    
    
    at 10 mmHg) OR perform silica gel chromatography using a gradient of Hexanes
    
    
    5% EtOAc/Hexanes.
Protocol B: Precision Alkylation (Using 1-Bromo-6-methoxyhexane)

Use this for high-value linkers and PROTAC synthesis.[1]

  • Setup: Dissolve the nucleophile (10 mmol, 1.0 equiv) in DMF (dry, 30 mL).

  • Activation: Add

    
     (12 mmol, 1.2 equiv) or 
    
    
    
    (if a stronger base is needed) and stir for 15 mins.
  • Alkylation: Add 1-Bromo-6-methoxyhexane (11 mmol, 1.1 equiv).

  • Reaction: Stir at

    
     for 4–6 hours.
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .[1][3]
    
  • Result: Usually yields a clean oil requiring minimal purification.[1]

Protocol C: Demethylation (The "Cost" of Route B)

To convert the methoxy group into a reactive alcohol handle.

  • Setup: Dissolve the Methoxy-alkylated intermediate (from Protocol B) in anhydrous DCM under Nitrogen/Argon. Cool to

    
    .
    
  • Addition: Add

    
     (1 M in DCM, 1.5 equiv) dropwise.[1]
    
    • Caution:

      
       reacts violently with moisture.[1]
      
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Cool to

    
    . Slowly add saturated 
    
    
    
    solution.[1]
  • Extraction: Extract with DCM. The organic layer now contains the primary alcohol (

    
    ) product.[1]
    

Part 5: Synthetic Utility in Drug Development (PROTACs)

In PROTAC design, linker length and composition are critical for ternary complex formation.[1]

  • 1,6-Dibromohexane is often used to synthesize hydrophobic alkyl linkers .[1] However, the presence of trace bis-alkylated impurities can lead to "dimeric PROTACs" (Anchor-Linker-Anchor or Warhead-Linker-Warhead), which act as competitive inhibitors rather than degraders.[1]

  • 1-Bromo-6-methoxyhexane allows for the stepwise construction of Ether-Alkyl hybrid linkers .[1] The methoxy group can be converted to an alcohol, then oxidized to an acid or tosylated, providing a versatile handle for attaching the second ligand (E3 ligase binder or Warhead).[1]

Workflow Diagram: PROTAC Linker Assembly

PROTAC_Workflow Start Ligand A (e.g., JQ1) Step1 Step 1: O-Alkylation (Yield >90%) Start->Step1 Reagent 1-Bromo-6-methoxyhexane Reagent->Step1 Intermed Intermediate: Ligand-C6-OMe Step1->Intermed Step2 Step 2: BBr3 Demethylation Intermed->Step2 Alcohol Ligand-C6-OH Step2->Alcohol Step3 Step 3: Functionalization (e.g., Tosylation/Appel Rxn) Alcohol->Step3 Final Ready for Ligand B Conjugation Step3->Final

Figure 2: Stepwise assembly of a PROTAC linker using the methoxy-protected route to ensure bifunctionality.

References

  • BenchChem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions. (General reactivity profiles of alkyl bromides). Link[1]

  • Troup, R. I., et al. (2020).[1][4] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. (Discusses alkyl vs. PEG linkers and synthetic strategies). Link[1][5]

  • Zhao, S., et al. (2015).[1] Dibromination of Diols to 1,4-Dibromo Compounds.[1][6] Synthesis.[1][2][3][4][7][8][9] (Provides protocols for dibromide handling and purification). Link[1]

  • ChemicalBook. 1,6-Dibromohexane Product & Synthesis Data. (Physical properties and industrial synthesis routes). Link

  • Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology.[1] (Context for high-purity linker requirements). Link[1]

Sources

Navigating Regioselectivity: A Comparative Guide to the Reactions of 1-Bromo-6-methoxyhexane

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of organic synthesis, directing a reaction to a specific and desired outcome is paramount. This is particularly true when dealing with bifunctional molecules, where competition between reaction pathways can lead to a mixture of products, diminishing the yield of the target compound. This guide provides an in-depth analysis of the regioselectivity of reactions involving 1-Bromo-6-methoxyhexane, a primary alkyl halide featuring a distal methoxy group.

Through a combination of established mechanistic principles and detailed experimental protocols, we will explore the factors that govern whether this substrate undergoes nucleophilic substitution (SN2) or elimination (E2). To provide a clear benchmark, we will compare its reactivity profile with that of 1-bromohexane, an analogous substrate lacking the ether functionality. This comparison will furnish researchers, scientists, and drug development professionals with the insights necessary to predict and control the outcomes of their reactions, thereby optimizing synthetic routes.

The Dichotomy of Reaction Pathways: Substitution vs. Elimination

Alkyl halides are versatile electrophiles that can undergo two primary types of reactions when treated with a nucleophile or a base: nucleophilic substitution and elimination.[1] In the context of 1-Bromo-6-methoxyhexane, a primary alkyl halide, the operative mechanisms are typically the bimolecular SN2 and E2 pathways.[2]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[3] This concerted process leads to the formation of a new bond and the breaking of the old one in a single transition state.

  • E2 (Elimination, Bimolecular): In this concerted mechanism, a base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), while the leaving group departs and a double bond is formed.[4]

The competition between these two pathways is dictated by a delicate interplay of several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the reaction temperature.

The Influence of the Distal Methoxy Group: An Inductive Effect

The primary structural difference between 1-Bromo-6-methoxyhexane and our comparative substrate, 1-bromohexane, is the presence of the methoxy group at the C6 position. While this group is remote from the reactive C-Br bond at C1, its oxygen atom exerts a weak electron-withdrawing inductive effect (-I). This effect can subtly influence the electron density along the carbon chain, potentially impacting the rates of both SN2 and E2 reactions. However, for a primary alkyl halide, the steric accessibility of the α-carbon is the dominant factor favoring the SN2 pathway.[5]

Experimental Design: A Head-to-Head Comparison

To empirically validate the regioselectivity of reactions with 1-Bromo-6-methoxyhexane, we propose a series of comparative experiments against 1-bromohexane. The goal is to quantify the product distribution under conditions that favor either substitution or elimination.

Experiment 1: Favoring Nucleophilic Substitution (SN2)

In this experiment, we will employ a strong, non-bulky nucleophile and a polar aprotic solvent to create an environment conducive to the SN2 mechanism.[2]

Experimental Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1-Bromo-6-methoxyhexane (1.0 eq) and 1-bromohexane (1.0 eq) in anhydrous acetone.

  • Reagent Addition: To each flask, add sodium iodide (1.5 eq) as the nucleophile.

  • Reaction Conditions: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).

  • Work-up and Analysis: Upon completion, quench the reactions with water and extract the organic products with diethyl ether. The organic layers will be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The product distribution will be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Outcome:

Both substrates are primary alkyl halides, which are highly susceptible to SN2 attack due to minimal steric hindrance.[5] Therefore, we anticipate that both reactions will predominantly yield the substitution product.

SubstrateNucleophileSolventExpected Major ProductExpected Yield (SN2)Expected Yield (E2)
1-Bromo-6-methoxyhexaneNaIAcetone1-Iodo-6-methoxyhexane>95%<5%
1-BromohexaneNaIAcetone1-Iodohexane>95%<5%
Experiment 2: Favoring Elimination (E2)

To promote the E2 pathway, we will utilize a strong, sterically hindered base and a less polar solvent.[6] The bulky base will have difficulty accessing the α-carbon for substitution, thus favoring the abstraction of a β-proton.[7]

Experimental Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1-Bromo-6-methoxyhexane (1.0 eq) and 1-bromohexane (1.0 eq) in anhydrous tert-butanol.

  • Reagent Addition: To each flask, add potassium tert-butoxide (1.5 eq), a strong, bulky base.

  • Reaction Conditions: Heat the reactions to reflux and monitor their progress by TLC.

  • Work-up and Analysis: After the reaction is complete, cool the flasks to room temperature, add water, and extract the products with pentane. The organic extracts will be washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The ratio of elimination to substitution products will be determined by GC-MS.

Expected Outcome:

The use of a bulky base like potassium tert-butoxide is expected to significantly increase the proportion of the elimination product. According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (more stable) alkene.[8][9] However, with a sterically hindered base, the less sterically hindered proton is preferentially abstracted, leading to the Hofmann product (the less substituted alkene).[10] In the case of our primary alkyl halides, only one elimination product is possible.

SubstrateBaseSolventExpected Major ProductExpected Yield (E2)Expected Yield (SN2)
1-Bromo-6-methoxyhexaneK-OtButert-Butanol6-Methoxyhex-1-ene>80%<20%
1-BromohexaneK-OtButert-ButanolHex-1-ene>80%<20%

Visualizing the Competing Pathways

To better understand the decision-making process at the molecular level, we can visualize the competing SN2 and E2 reaction pathways.

G cluster_substrate Substrate cluster_reagents Reagents cluster_products Products 1-Bromo-6-methoxyhexane 1-Bromo-6-methoxyhexane Substitution_Product Substitution Product (e.g., 1-Iodo-6-methoxyhexane) 1-Bromo-6-methoxyhexane->Substitution_Product SN2 Pathway (favored by strong, non-bulky nucleophiles) Elimination_Product Elimination Product (e.g., 6-Methoxyhex-1-ene) 1-Bromo-6-methoxyhexane->Elimination_Product E2 Pathway (favored by strong, bulky bases) Nucleophile Nucleophile Nucleophile->1-Bromo-6-methoxyhexane Base Base Base->1-Bromo-6-methoxyhexane

Caption: Competing SN2 and E2 pathways for 1-Bromo-6-methoxyhexane.

Causality Behind Experimental Choices

The selection of reagents and conditions in the proposed experiments is deliberate and grounded in established mechanistic principles.

  • Choice of Nucleophile vs. Base: Sodium iodide is an excellent nucleophile but a weak base, thus strongly favoring the SN2 pathway. Conversely, potassium tert-butoxide is a strong, sterically hindered base, making it a poor nucleophile and an excellent choice for promoting E2 elimination.[6]

  • Solvent Effects: Acetone, a polar aprotic solvent, is ideal for SN2 reactions as it solvates the cation of the nucleophilic salt but does not strongly solvate the nucleophilic anion, leaving it free to attack the substrate.[2] Tert-butanol, a polar protic solvent, can solvate both the cation and the basic anion. However, its primary role here is as a solvent that can accommodate the reactants and the transition state of the E2 reaction.

  • Temperature: While not a primary variable in this direct comparison, it is a crucial factor. Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Conclusion and Recommendations

The regioselectivity of reactions involving 1-Bromo-6-methoxyhexane can be effectively controlled by the judicious choice of reagents and reaction conditions. As a primary alkyl halide, it is inherently predisposed to undergo SN2 reactions, a preference that is not significantly altered by the presence of the distal methoxy group under substitution-favoring conditions.

For researchers aiming to synthesize substitution products, the use of a strong, non-bulky nucleophile in a polar aprotic solvent is the recommended course of action. Conversely, to achieve the elimination product, a strong, sterically hindered base should be employed.

This guide provides a foundational framework for understanding and manipulating the reactivity of 1-Bromo-6-methoxyhexane and similar substrates. By applying these principles, chemists can enhance the efficiency and selectivity of their synthetic endeavors.

References

  • Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • University of Calgary. (n.d.). Substitution Reactions of Alkyl Halides. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - Appendix 1: Summary of Part 1 reactions used for synthesis. [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]

  • Chemistry LibreTexts. (2023). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions: The Zaitsev Rule. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. [Link]

  • Organic Chemistry Explained. (n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-6-methyloctane. [Link]

Sources

Environmental Impact Assessment: 1-Bromo-6-methoxyhexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Environmental Impact of Using "1-Bromo-6-methoxyhexane" Content Type: Publish Comparison Guide

Executive Summary

1-Bromo-6-methoxyhexane (CAS 50592-87-5) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and as a hydrophobic spacer in drug design.[1] While it offers an optimal balance of reactivity and stability compared to its iodinated and chlorinated analogs, its environmental footprint is significant due to halogenated waste generation and aquatic toxicity.

This guide objectively compares the performance and environmental cost of 1-Bromo-6-methoxyhexane against its primary alternatives: 1-Chloro-6-methoxyhexane (lower waste mass) and 6-Methoxyhexyl methanesulfonate (halogen-free).

Technical Profile & Hazard Identification

Before assessing alternatives, we must establish the baseline profile of the target compound.

PropertyData SpecificationEnvironmental Implication
CAS Number 50592-87-5Unique Identifier
Molecular Weight 195.10 g/mol High mass contribution from Bromine (79.9 amu) lowers Atom Economy.
Physical State LiquidLow volatility reduces atmospheric ozone risk compared to gaseous alkyl halides.
Reactivity Moderate (SN2 active)Requires mild bases (K2CO3), reducing energy consumption vs. chlorides.
GHS Hazards H315, H319, H335, H401 H401 (Toxic to aquatic life) is the primary environmental critical control point.
Waste Stream Bromide salts (KBr/NaBr)Requires specific disposal; bromide can interfere with standard biological wastewater treatment.
Comparative Analysis: The "Green" Alternatives

In this section, we evaluate the alkylation of a model phenol substrate (e.g., 4-Hydroxy-TEMPO or a drug scaffold) using three different alkylating agents.

The Candidates:

  • Standard: 1-Bromo-6-methoxyhexane (The incumbent).

  • Atom Economy Variant: 1-Chloro-6-methoxyhexane.

  • Halogen-Free Variant: 6-Methoxyhexyl methanesulfonate (OMs).

Performance vs. Impact Matrix
Metric1-Bromo-6-methoxyhexane 1-Chloro-6-methoxyhexane 6-Methoxyhexyl Mesylate
Reactivity (krel) High (Baseline)Low (Requires KI catalyst or high heat)High (Comparable to Bromide)
Atom Economy (AE) Moderate. Br atom is 41% of MW.Best. Cl atom is only ~24% of MW.Poor. OMs group is ~45% of MW.
Process Mass Intensity (PMI) Moderate. Fast reaction = less solvent.High. Long reaction times = more solvent/energy.Moderate. Preparation of mesylate adds a step.
Ecotoxicity High (Aquatic Acute).[2]Moderate.Low (Biodegradable leaving group).
Waste Disposal Halogenated Waste (High Cost).Halogenated Waste (High Cost).Non-Halogenated (Lower Cost).[3][4]

Scientist's Verdict:

  • Use the Bromide when: The substrate is sensitive to heat (cannot tolerate the conditions needed for the Chloride) or basicity. The yield advantage often outweighs the atom economy penalty.

  • Use the Chloride when: Scale is large (kg+), and the reaction can be driven with catalysis (Finkelstein conditions). This offers the best mass efficiency.

  • Use the Mesylate when: Strict "No Halogen" policies are in effect, or when the alkylating agent must be prepared in situ to avoid isolation of toxic intermediates.

Visualizing the Environmental Fate & Decision Process

The following diagrams illustrate the waste streams and the logic for selecting the appropriate reagent.

Diagram 1: Reaction Pathway & Waste Stream Analysis

ReactionWaste Substrate Phenolic Substrate Reaction Alkylation Reaction (K2CO3, DMF, 60°C) Substrate->Reaction Reagent_Br 1-Bromo-6-methoxyhexane (Reagent) Reagent_Br->Reaction Reagent_Cl 1-Chloro-6-methoxyhexane (Alternative) Reagent_Cl->Reaction Product Alkylated Drug Product Reaction->Product Waste_Br Waste Stream A (Bromide) - KBr Salts - High Aquatic Toxicity - Requires Incineration Reaction->Waste_Br If Bromide Used Waste_Cl Waste Stream B (Chloride) - KCl Salts - Lower Toxicity - Standard Treatment Reaction->Waste_Cl If Chloride Used

Caption: Comparison of waste streams. The bromide pathway generates higher toxicity aquatic waste compared to the chloride pathway.

Diagram 2: Green Chemistry Decision Tree

DecisionTree Start Select Alkylating Agent IsScaleLarge Is Scale > 1kg? Start->IsScaleLarge HeatSensitive Is Substrate Heat Sensitive? IsScaleLarge->HeatSensitive No UseCl Use 1-Chloro-6-methoxyhexane (Add KI catalyst) IsScaleLarge->UseCl Yes (Optimize AE) HalogenBan Strict Halogen Restrictions? HeatSensitive->HalogenBan No UseBr Use 1-Bromo-6-methoxyhexane (Standard Protocol) HeatSensitive->UseBr Yes (Mild conditions needed) HalogenBan->UseBr No UseMs Use Mesylate Analog (Greenest Disposal) HalogenBan->UseMs Yes

Caption: Logic flow for selecting the alkylating agent. Large scale favors Chloride; sensitivity favors Bromide; regulation favors Mesylate.

Experimental Protocols

These protocols are designed to be self-validating. The "Control Check" steps ensure the reaction is proceeding before committing the entire batch, reducing chemical waste from failed runs.

Protocol A: Standard Alkylation with 1-Bromo-6-methoxyhexane

Best for: High-value substrates requiring mild conditions.

  • Setup: In a dry flask, dissolve 1.0 eq of Phenol substrate in DMF (5 mL/mmol).

  • Base Addition: Add 1.5 eq of K2CO3. Stir for 15 min at RT (deprotonation phase).

  • Reagent Addition: Add 1.1 eq of 1-Bromo-6-methoxyhexane dropwise.

  • Reaction: Heat to 60°C.

  • Control Check (TLC/HPLC): Check after 2 hours.

    • Success Criteria: >80% conversion.[5] If <50%, add 0.1 eq NaI (Finkelstein catalysis) rather than more bromide.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Waste Note: Aqueous layer contains dissolved bromide and DMF. Do not pour down the drain; collect for halogenated solvent disposal.

Protocol B: Green Alternative with 1-Chloro-6-methoxyhexane

Best for: Large scale, robust substrates, maximizing Atom Economy.

  • Setup: Dissolve 1.0 eq of Phenol substrate in Acetone or MEK (Methyl Ethyl Ketone) – Note: These are greener solvents than DMF.

  • Catalysis: Add 1.5 eq K2CO3 and 0.1 eq Potassium Iodide (KI) . The KI is crucial to convert the unreactive alkyl chloride into a transient, reactive alkyl iodide in situ.

  • Reagent Addition: Add 1.2 eq of 1-Chloro-6-methoxyhexane .

  • Reaction: Reflux (approx 80°C for MEK) for 12-24 hours.

  • Control Check: If reaction stalls, add fresh KI (0.05 eq).

  • Environmental Benefit: The waste stream is primarily KCl and trace KI. The solvent (MEK) can be distilled and recycled more easily than DMF.

Protocol C: Environmental Fate Assessment (Hydrolysis Test)

To verify the persistence of the reagent in your specific waste stream.

  • Preparation: Prepare a pseudo-waste solution: 10 mg of 1-Bromo-6-methoxyhexane in 100 mL of pH 7 buffer / Acetonitrile (90:10).

  • Incubation: Stir at 25°C in the dark.

  • Sampling: Take aliquots at t=0, 24h, 48h.

  • Analysis: Analyze via GC-MS or HPLC.

    • Expectation: Alkyl bromides hydrolyze slowly to the alcohol (6-methoxyhexan-1-ol) and HBr.

    • Significance: If half-life > 24h, the compound is persistent . Waste must be segregated strictly. If half-life < 2h, it may be treated as biodegradable waste after neutralization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13034043, 1-Bromo-6-methoxyhexane. Retrieved from [Link]

  • American Chemical Society (2023). Green Chemistry Principles in Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Alkyl Halides and Environmental Toxicity. Retrieved from [Link]

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Safety Operating Guide

1-Bromo-6-methoxyhexane: Proper Disposal Procedures and Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

1-Bromo-6-methoxyhexane (CAS: 50592-87-5) is a bifunctional alkylating agent containing both an ether linkage and a primary alkyl bromide. For disposal purposes, it must be classified as a Halogenated Organic Solvent .

Critical Operational Rule:

NEVER dispose of this compound down the drain. NEVER mix with non-halogenated waste streams (e.g., pure acetone/ethanol) if avoidable, as this significantly increases disposal costs and complicates incineration processes.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in safe handling. The high boiling point and specific gravity dictate spill response and storage protocols.

Table 1: Physicochemical Properties
PropertyValueOperational Implication
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Halogenated waste stream mandatory.
Molecular Weight 195.10 g/mol N/A
Physical State LiquidRequires secondary containment.
Boiling Point ~220°C (Predicted)Low volatility at room temp; difficult to remove by evaporation.
Flash Point ~97°C - 117°CCombustible . Class IIIB liquid.
Density ~1.1 - 1.3 g/mLHeavier than water . Sinks in aqueous spills.
Solubility Low (Water), High (Organics)Use organic solvents (EtOH, Acetone) for cleaning glassware.
GHS Hazard Classification[2]
  • Skin Irritation: Category 2 (Causes skin irritation).[1][2][3][4]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][5]

  • Aquatic Toxicity: Toxic to aquatic life (Prevent entry into drains).

Waste Segregation Strategy

The presence of the bromine atom is the deciding factor for the waste stream. Incineration of brominated compounds produces hydrogen bromide (HBr), an acidic gas that requires specific scrubbers in the incinerator.

The "Halogen Rule"

If the total halogen concentration in a waste container exceeds 1,000 ppm (0.1%) , the entire container is classified as Halogenated Waste .

  • Correct Stream: Halogenated Organic Waste.

  • Incorrect Stream: Non-Halogenated Solvents (e.g., pure Acetone, Methanol).

  • Prohibited Stream: Aqueous Waste (unless <1% organic content), Biohazard, or Trash.

Diagram 1: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: 1-Bromo-6-methoxyhexane CheckMix Is it mixed with other solvents? Start->CheckMix CheckHalogen Is the mixture >0.1% Halogenated? CheckMix->CheckHalogen Yes StreamHalo STREAM A: Halogenated Organic Waste (High Temp Incineration + Scrubbers) CheckMix->StreamHalo No (Pure Compound) CheckHalogen->StreamHalo Yes StreamNonHalo STREAM B: Non-Halogenated Waste (Fuel Blending/Recovery) CheckHalogen->StreamNonHalo No

Figure 1: Decision tree for segregating 1-Bromo-6-methoxyhexane waste. Note that even small amounts usually default the mixture to the Halogenated stream.

Step-by-Step Disposal Protocol

Phase 1: Container Selection & Preparation

Material Compatibility: Alkyl bromides can permeate or swell standard polyethylene (LDPE/HDPE) over long periods.

  • Preferred: Amber Glass bottles with PTFE-lined caps.

  • Acceptable (Short-term < 30 days): HDPE Carboys.

  • Prohibited: Aluminum containers (Risk of reaction forming pyrophoric alkyl aluminum species over time) or Polystyrene.

Phase 2: Collection
  • Don PPE: Nitrile gloves (double gloving recommended for prolonged handling), safety goggles, and lab coat.

  • Transfer: Pour waste into the designated "Halogenated Waste" carboy. Use a funnel to prevent drips.

  • Rinsing: Rinse contaminated glassware with a small amount of acetone or ethanol. Add these rinses to the SAME Halogenated Waste container. Do not pour rinses down the sink.

Phase 3: Labeling

Adhere to your institution's specific EHS requirements, but ensure the label includes:

  • Full Chemical Name: "1-Bromo-6-methoxyhexane" (Do not use abbreviations/structures).

  • Constituents: If a mixture, list percentages (e.g., "5% 1-Bromo-6-methoxyhexane, 95% Acetone").

  • Hazard Checkboxes: [x] Irritant, [x] Toxic, [x] Combustible/Flammable.

Phase 4: Storage & Pickup
  • Store in a Secondary Containment tray to catch leaks.

  • Keep cap tightly closed to prevent fugitive emissions.[5]

  • Schedule pickup within 90 days (standard US RCRA limit for satellite accumulation areas).

Emergency Spill Response

Because this compound is a liquid alkyl halide, it poses an inhalation risk if aerosolized and a contact risk for skin burns.

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume/Risk Evacuate Large Spill (>500mL) Evacuate & Call EHS Assess->Evacuate High Hazard Manage Small Spill (<500mL) Manage Locally Assess->Manage Low Hazard PPE 2. Don PPE (Goggles, Lab Coat, Nitrile Gloves) Manage->PPE Absorb 3. Absorb (Vermiculite, Sand, or Chem-Pad) PPE->Absorb Clean 4. Clean Surface (Soap/Water Wash) Absorb->Clean Dispose 5. Bag & Tag (Solid Hazardous Waste) Clean->Dispose

Figure 2: Operational workflow for managing spills. Note that >500mL spills often require professional EHS intervention due to vapor generation.

Spill Cleanup Steps:
  • Ventilate: Immediately open fume hoods or local exhaust.

  • Absorb: Do not use paper towels for large puddles (flammability risk). Use inert absorbents like Vermiculite , Sand , or commercial Spill Pads .

  • Collect: Scoop absorbed material into a heavy-duty plastic bag or a wide-mouth jar.

  • Decontaminate: Wash the surface with a soap and water solution. The methoxy group makes the compound slightly more polar than pure alkyl halides, aiding surfactant removal.

  • Disposal: Label the debris bag as "Hazardous Waste: Debris contaminated with 1-Bromo-6-methoxyhexane."

References

  • PubChem. (n.d.). 1-Bromo-6-methoxyhexane Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • US EPA. (n.d.). RCRA Orientation Manual: Managing Hazardous Waste. Environmental Protection Agency.[6] Retrieved January 30, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 30, 2026, from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Bromo-6-methoxyhexane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 1-Bromo-6-methoxyhexane in a laboratory setting. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the risks associated with this chemical and the procedures to mitigate them.

Hazard Identification and Risk Assessment: Understanding the "Why"

1-Bromo-6-methoxyhexane is a chemical compound that requires careful handling due to its specific hazard profile.[1] Understanding the nature of these hazards is the first step in establishing a robust safety protocol. Based on available data, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3][4]

  • Flammable Liquid and Vapor (H226): The substance is a flammable liquid and its vapors can ignite.[2][3][4][5]

The causality behind these classifications lies in the chemical's reactivity and physical properties. The bromo- functional group can contribute to its irritant properties, while the volatile nature of the hexane chain contributes to its flammability. Therefore, all handling procedures must be designed to prevent skin and eye contact, avoid inhalation of vapors, and eliminate potential ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory when handling 1-Bromo-6-methoxyhexane. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn over the goggles for an additional layer of protection.[2][3][5][6]
Hands Chemical-Resistant GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[7] Gloves must be changed immediately upon contamination.[7]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material appropriate for handling flammable and irritant substances is required.[6][7]
Respiratory Vapor RespiratorWhen handling outside of a certified chemical fume hood or in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent inhalation of vapors.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment. The following diagram and procedural steps outline the recommended process from preparation to temporary storage.

SafeHandlingWorkflow Safe Handling Workflow for 1-Bromo-6-methoxyhexane cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_dispense 4. Dispense in Fume Hood prep_materials->handle_dispense Proceed to handling handle_seal 5. Keep Container Tightly Sealed handle_dispense->handle_seal handle_ground 6. Ground/Bond Container handle_seal->handle_ground cleanup_decontaminate 7. Decontaminate Work Area handle_ground->cleanup_decontaminate Proceed to cleanup cleanup_dispose_ppe 8. Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash storage_label 10. Label Waste Container cleanup_wash->storage_label Proceed to storage/disposal prep storage_store 11. Store in Ventilated Area storage_label->storage_store

Caption: Workflow for safely handling 1-Bromo-6-methoxyhexane.

Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All handling of 1-Bromo-6-methoxyhexane must be performed within a certified chemical fume hood.[5]

    • Material Assembly: Gather all necessary equipment (e.g., glassware, stir plates, reagents) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Dispensing: Carefully dispense the required amount of 1-Bromo-6-methoxyhexane. Use only non-sparking tools.[8]

    • Container Sealing: Keep the primary container of 1-Bromo-6-methoxyhexane tightly closed when not in use to prevent the escape of flammable vapors.[5][8]

    • Grounding: To prevent static discharge, which could ignite vapors, ground and bond containers and receiving equipment during transfer.[2][5]

    • Avoidance of Incompatibles: Keep the chemical away from heat, sparks, open flames, and strong oxidizing agents.[5][8]

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate the work surface within the fume hood after use.

    • PPE Disposal: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 1-Bromo-6-methoxyhexane and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of waste handlers.

Waste Collection:

  • All waste containing 1-Bromo-6-methoxyhexane, including excess reagent, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.

  • The container must be kept tightly sealed except when adding waste.[9]

  • The label should clearly state "Hazardous Waste" and include the chemical name: "1-Bromo-6-methoxyhexane".[9]

Disposal Procedure:

  • Disposal of 1-Bromo-6-methoxyhexane must be carried out through an approved waste disposal plant.[2][5] Do not dispose of this chemical down the drain or in regular trash.[3][6]

  • Follow all applicable regional, national, and local laws and regulations for hazardous waste disposal.[5][6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][5]
Skin Contact Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5] If skin irritation occurs, get medical advice/attention.[2][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate the immediate area.

  • Remove all sources of ignition.[3]

  • Ensure adequate ventilation.[3]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area thoroughly.

For large spills, contact your institution's environmental health and safety department immediately.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Bromo-6-methoxyhexane, fostering a safer research environment for yourself and your colleagues.

References

  • PubChem. (n.d.). 1-Bromo-6-methoxyhexane. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-bromo-6-(methoxymethoxy)hexane. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Capot Chemical. (2025, December 27). MSDS of 1-Bromo-6-methoxyhexane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.